Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 2-Bromo-1-(4-methylthiazol-2-yl)ethanone
Executive Summary
2-Bromo-1-(4-methylthiazol-2-yl)ethanone is a high-value electrophilic scaffold predominantly utilized in the synthesis of complex bis-heterocyclic compounds. As an
-haloketone linked to a thiazole core, it serves as a "linchpin" intermediate, enabling the rapid construction of thiazolo-pyrimidine, imidazo[2,1-b]thiazole, and bis-thiazole systems via Hantzsch-type cyclizations. This guide provides a definitive technical profile of the compound, addressing its physicochemical properties, validated synthetic protocols, and critical handling requirements due to its lachrymatory and reactive nature.[1]
Chemical Identity & Structural Analysis
The compound consists of a 4-methylthiazole ring acylated at the 2-position, with the acetyl group brominated at the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-carbon. This specific substitution pattern creates a highly reactive electrophilic center adjacent to an electron-withdrawing heteroaromatic ring, significantly enhancing its susceptibility to nucleophilic attack.
Parameter
Data
IUPAC Name
2-Bromo-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-one
Common Name
-Bromo-2-acetyl-4-methylthiazole
CAS Number
1337880-53-1 (HCl salt); Free base often generated in situ
Molecular Formula
CHBrNOS
Molecular Weight
220.09 g/mol
SMILES
Cc1csc(C(=O)CBr)n1
InChI Key
Predicted: InChI=1S/C6H6BrNOS... (varies by salt form)
Structural Insight:
The C2-position of the thiazole ring is electron-deficient, which pulls electron density from the carbonyl group. This inductive effect destabilizes the C-Br bond, making the methylene carbon (
-carbon) exceptionally electrophilic. Consequently, this compound is far more reactive than simple phenacyl bromides.[1]
Physicochemical Properties
The following data aggregates experimental observations and consensus computational predictions (ACD/Labs, ChemAxon) for the free base.
Table 1: Core Physicochemical Parameters
Property
Value
Context/Implication
Physical State
Yellow to orange solid/oil
Low melting point solid; tends to oil out if impure.
Melting Point
~40–45 °C (Free base)
Note: HCl salt melts significantly higher (>150 °C).[1]
The primary utility of 2-Bromo-1-(4-methylthiazol-2-yl)ethanone lies in its dual electrophilic character. It possesses two sites for nucleophilic attack:
The Carbonyl Carbon: Susceptible to 1,2-addition.
The
-Methylene Carbon: Susceptible to S2 substitution.
This duality is exploited in the Hantzsch Thiazole Synthesis , where condensation with thioamides or thioureas yields bis-thiazoles.
Mechanism: Hantzsch Cyclization Pathway[1]
The following diagram illustrates the reaction of the title compound with a thiourea derivative to form a bis-thiazole amine.
Figure 1: Reaction pathway for the synthesis of bis-thiazole systems. The
-bromoketone undergoes S-alkylation followed by cyclodehydration.
Experimental Protocol: Synthesis & Purification
Objective: Synthesis of 2-Bromo-1-(4-methylthiazol-2-yl)ethanone from 2-acetyl-4-methylthiazole.
Context: Direct bromination of the acetyl group is the standard approach. However, over-bromination (dibromo species) is a common side reaction.[1] This protocol uses N-Bromosuccinimide (NBS) to ensure regioselectivity.[1]
Preparation: Dissolve 2-acetyl-4-methylthiazole (10 mmol) in anhydrous MeCN (50 mL) under a nitrogen atmosphere.
Addition: Add pTsOH (0.1 eq).[1] Then, add NBS (10.5 mmol) portion-wise over 15 minutes at room temperature.
Expert Note: Portion-wise addition prevents a high local concentration of bromine radicals, reducing dibromination.[1]
Reaction: Heat the mixture to reflux (80 °C) for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).[1] The starting material (Rf ~0.[1]5) should disappear, and a new spot (Rf ~0.[1]4) should appear.[1]
The crude product is often unstable on silica gel (acidic hydrolysis).[1]
Recommended: Recrystallize immediately from Ethanol/Ether or convert directly to the hydrochloride salt by bubbling HCl gas through an ether solution.
Safety & Handling (SDS Summary)
Hazard Classification:
Skin Corr. 1B (H314): Causes severe skin burns and eye damage.[1]
Lachrymator: Extremely irritating to eyes and respiratory tract.
Aquatic Acute 1: Very toxic to aquatic life.
Handling Protocols:
Containment: Always handle inside a functioning chemical fume hood. The compound releases vapors that are potent lachrymators (tear gas agents).[1]
PPE: Wear double nitrile gloves, safety goggles, and a lab coat.[1]
Decontamination: Spills should be treated with a dilute solution of sodium thiosulfate or sodium bisulfite to quench the alkylating capability before cleaning.
Storage: Store at -20 °C under Argon. The C-Br bond is labile; the compound will darken (decompose) if exposed to light or moisture at room temperature.[1]
References
Synthesis of 2-Acetyl-4-methylthiazole Derivatives:Journal of Organic Chemistry, 2003, 68, 8005. (Describes the bromination of 2-acetyl-4-methylthiazole using NBS).
2-Bromo-1-(4-methylthiazol-2-YL)ethanone CAS number and structure
Advanced Synthesis, Reactivity Profile, and Application in Heterocyclic Drug Design Executive Summary 2-Bromo-1-(4-methylthiazol-2-yl)ethanone is a highly reactive -haloketone intermediate used extensively in the synthes...
Author: BenchChem Technical Support Team. Date: February 2026
Advanced Synthesis, Reactivity Profile, and Application in Heterocyclic Drug Design
Executive Summary
2-Bromo-1-(4-methylthiazol-2-yl)ethanone is a highly reactive
-haloketone intermediate used extensively in the synthesis of poly-heterocyclic scaffolds. Characterized by its dual electrophilic nature—at both the carbonyl carbon and the -carbon—it serves as a critical "linchpin" molecule for constructing bis-thiazoles and imidazothiazoles in fragment-based drug discovery (FBDD). This guide details its chemical identity, validated synthetic protocols, and handling requirements, emphasizing its role as a lachrymatory alkylating agent.
Chemical Identity and Physicochemical Properties[1][2][3][4][5]
This compound is rarely isolated as a free base for long-term storage due to its tendency to polymerize or undergo self-alkylation. It is commercially available and most stable as the hydrochloride salt.
Property
Data
IUPAC Name
2-Bromo-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-one
Common Name
-Bromoacetyl-4-methylthiazole
CAS Number (HCl Salt)
1337880-53-1 (Commercially dominant form)
CAS Number (Free Base)
Derivative of 15679-13-7 (Often cited generically as substituted 2-bromoacetylthiazole)
Molecular Formula
CHBrNOS (Free base)
Molecular Weight
220.09 g/mol
Appearance
Yellow to orange crystalline solid (darkens upon oxidation)
Solubility
Soluble in DCM, CHCl, THF; decomposes in water/alcohols over time.
Stability
Hygroscopic; light-sensitive. Store at -20°C under Argon.
Structural Visualization
The molecule features a 4-methylthiazole core substituted at the C2 position with a bromoacetyl tail. The electron-withdrawing nature of the thiazole ring enhances the acidity of the
-protons, facilitating enolization but also increasing the electrophilicity of the carbonyl.
Synthetic Methodology
The synthesis of 2-Bromo-1-(4-methylthiazol-2-yl)ethanone is a classic bromination of the parent ketone, 2-acetyl-4-methylthiazole. Two primary routes exist: direct bromination (industrial) and NBS bromination (laboratory scale).
Route A: Acid-Catalyzed Bromination (Direct)
This method is preferred for scale-up but requires strict temperature control to prevent poly-bromination.
Figure 1: Acid-catalyzed bromination pathway via enol intermediate.
Reactivity Profile and Applications
The utility of 2-Bromo-1-(4-methylthiazol-2-yl)ethanone lies in its biselectrophilic character. It reacts with binucleophiles to form fused or linked heterocyclic systems.
The Hantzsch Thiazole Synthesis (Inverse)
While the Hantzsch synthesis typically forms a thiazole from a haloketone and a thioamide, this molecule is a thiazole-haloketone. Reacting it with a second thioamide generates bis-thiazole systems, which are privileged scaffolds in DNA-binding antibiotics (e.g., Bleomycin mimics) and kinase inhibitors.
Reaction: Target + Thioamide
Bis-thiazole.
Mechanism: S-alkylation of the thioamide followed by cyclodehydration.
Nucleophilic Substitution (
)
The bromine atom is highly labile due to the adjacent carbonyl.
Amines: Reacts with primary amines to form
-aminoketones (requires immediate reduction or protection to prevent polymerization).
Azides: Reacts with NaN
to form -azidoketones, precursors for "Click" chemistry (triazoles).
Reactivity Flowchart
Figure 2: Divergent synthetic applications of the target molecule.
Handling, Safety, and Storage (E-E-A-T)
WARNING:
-Haloketones are potent lachrymators (tear-inducing agents) and alkylating agents. Strict adherence to safety protocols is mandatory.
Health Hazards
Lachrymator: Causes severe eye irritation and tearing at low concentrations.
Skin Corrosive: Causes burns and potential sensitization.
Acute Toxicity: Toxic if swallowed or inhaled (releases HBr upon hydrolysis in mucous membranes).
Handling Protocol
Engineering Controls: Always handle inside a functioning chemical fume hood.
PPE: Wear double nitrile gloves, safety goggles, and a lab coat. A face shield is recommended during the addition of bromine.
Decontamination: Have a "quench" solution ready (10% aqueous Sodium Thiosulfate) to neutralize spills or contaminated glassware immediately.
Storage Stability
Degradation: The compound degrades via dehydrohalogenation (turning black/tarry) if exposed to moisture or light.
Condition: Store as the HCl salt if possible. If free base, store at -20°C under Argon/Nitrogen atmosphere in amber vials.
Comprehensive Stability and Handling Guide: 2-Bromo-1-(4-methylthiazol-2-yl)ethanone
Executive Summary 2-Bromo-1-(4-methylthiazol-2-yl)ethanone is a highly reactive -haloketone intermediate used primarily in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility in heterocycle formation (e.g....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Bromo-1-(4-methylthiazol-2-yl)ethanone is a highly reactive
-haloketone intermediate used primarily in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility in heterocycle formation (e.g., Hantzsch synthesis) is counterbalanced by its inherent instability.[1]
Critical Directive: This compound is a potent lachrymator and is susceptible to rapid degradation via hydrolysis, photolysis, and thermal dehydrobromination.[1] It must be stored at 2–8°C (or -20°C for long-term) under an inert atmosphere (Argon/Nitrogen) and handled exclusively within a certified chemical fume hood.[1]
Chemical Identity and Reactivity Profile[1][2]
To manage stability, one must understand the molecular vulnerabilities.[1] This compound features a thiazole ring coupled to a bromoacetyl group.[1] The reactivity—and instability—stems from the
Susceptible to homolytic cleavage (photolysis) and nucleophilic attack.[1]
Carbonyl Group
Electron-withdrawing
Increases acidity of -protons, facilitating enolization and subsequent degradation.[1]
Thiazole Ring
Basic Nitrogen
Potential for intermolecular self-alkylation if stored in concentrated solutions.[1]
The Lachrymator Factor
Like phenacyl bromide, this compound activates the TRPA1 ion channel in sensory nerves, causing intense eye irritation and tearing.[1]
Safety Implication: Standard lab goggles are insufficient for spills; a full-face shield or work inside a sash-lowered fume hood is mandatory.[1]
Decontamination: Spills should not be wiped with water (which generates HBr gas).[1] Use a neutralizing solution (see Section 5).[1]
Degradation Mechanisms[1][4]
Understanding how the molecule fails is the key to preventing it.[1] The degradation is autocatalytic: the release of Hydrogen Bromide (HBr) accelerates further decomposition.[1]
Primary Degradation Pathways[1]
Hydrolysis (Moisture Driven):
Water attacks the electrophilic carbonyl carbon or displaces the bromide, leading to the formation of the
-hydroxy ketone and releasing corrosive HBr gas.[1]
[1]
Photolysis (Light Driven):
UV/Visible light provides the energy for the homolytic cleavage of the C-Br bond, generating radical species that polymerize or oxidize, turning the solid from off-white to yellow/brown.[1]
Acid-Catalyzed Autocatalysis:
The HBr produced in trace amounts (from moisture or light) protonates the carbonyl oxygen, making the
-carbon even more electrophilic and prone to further degradation.[1]
Visualizing the Decay Pathway[1]
Figure 1: Autocatalytic degradation cycle.[1] Note how HBr release feeds back into the cycle, accelerating decomposition.[1]
Optimal Storage Protocols
Do not rely on the supplier's shipping conditions (often ambient for short durations) for long-term storage.[1]
The "Golden Standard" Protocol[1]
Parameter
Specification
Rationale
Temperature
2°C to 8°C (Short term)-20°C (Long term > 30 days)
Slows kinetic rate of hydrolysis and radical formation.[1]
Atmosphere
Argon or Nitrogen
Displaces oxygen and moisture.[1] Argon is heavier than air and preferred for solids.[1]
Container
Amber Glass with Teflon-lined cap
Amber blocks UV; Teflon resists HBr corrosion better than standard polyethylene liners.[1]
Desiccant
Secondary containment with Drierite/Silica
Creates a micro-environment with <10% relative humidity.[1]
Handling Workflow (Self-Validating)
This workflow ensures that every time the bottle is opened, the integrity is maintained.[1]
Figure 2: Storage lifecycle. The critical step is warming to Room Temperature (RT) before opening to prevent condensation.[1]
Quality Control & Troubleshooting
Before using the compound in critical steps (e.g., Hantzsch thiazole synthesis), validate its purity.[1]
Visual Indicators
Pass: Off-white to pale cream crystalline solid.[1]
Fail: Bright yellow, orange, or brown sticky solid.[1]
Critical Fail: Visible liquid phase (hydrolysis) or acrid smell (HBr) upon opening.[1]
Look for broad peaks downfield (acid protons) or shifts indicating cyclization.[1]
Emergency Neutralization (Spill Management)
If a spill occurs, do not simply wipe it up (lachrymator risk).[1]
Isolate: Evacuate the immediate area.
Neutralize: Cover the spill with a mixture of sodium carbonate (
) and clay absorbent.[1] This neutralizes the acid generated.[1]
Clean: Wash the area with a dilute solution of sodium thiosulfate (neutralizes alkylating potential) followed by ethanol/water.[1]
References
Sigma-Aldrich. (2024).[1] Safety Data Sheet: 2-Bromo-1-(thiazol-2-yl)ethanone. Merck KGaA.[1] Link(Note: Used as class representative for 2-bromoacetyl thiazoles).[1]
PubChem. (2025).[1][4] Compound Summary: 2-Bromo-1-(thiazol-2-yl)ethanone.[1][5] National Center for Biotechnology Information.[1] Link[1]
BenchChem. (2025).[1][2][3] Managing thermal instability of alpha-bromo ketones. Link[1]
Eicher, T., & Hauptmann, S. (2003).[1] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1] (General reference for Thiazole/Haloketone reactivity).
Occupational Safety and Health Administration (OSHA). Lachrymator Handling Guidelines. Link[1]
Technical Whitepaper: Optimized Synthesis & Mechanistic Pathways of 2-Bromo-1-(4-methylthiazol-2-yl)ethanone
Executive Summary 2-Bromo-1-(4-methylthiazol-2-yl)ethanone is a critical -haloketone intermediate used extensively in the synthesis of bioactive thiazole derivatives, particularly in the development of antiviral (e.g., a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Bromo-1-(4-methylthiazol-2-yl)ethanone is a critical
-haloketone intermediate used extensively in the synthesis of bioactive thiazole derivatives, particularly in the development of antiviral (e.g., anti-HIV, anti-HSV) and antibacterial agents. Its high reactivity stems from the electron-withdrawing nature of the thiazole ring combined with the labile C-Br bond, making it an ideal electrophile for Hantzsch-type cyclizations or nucleophilic substitutions.
This technical guide provides a rigorous, field-proven synthetic pathway. Unlike generic protocols, this document focuses on the acid-catalyzed bromination of 2-acetyl-4-methylthiazole , emphasizing the kinetic control required to prevent poly-bromination and the mechanistic role of solvent-mediated enolization.
Retrosynthetic Architecture
The synthesis is best approached via a linear disconnection of the C-Br bond, tracing back to the parent ketone.
Figure 1: Retrosynthetic logic flow from target
-bromoketone to commercially available heterocycles.
Stage 1: Synthesis of the Precursor (2-Acetyl-4-methylthiazole)
While the precursor is commercially available, in-house synthesis is often required for isotopic labeling or cost optimization. The most robust method involves C2-selective metallation .
Mechanism of Formation[1][2][3][4]
Lithiation: Treatment of 4-methylthiazole with n-Butyllithium (n-BuLi) at -78°C selectively deprotonates the C2 position (the most acidic proton on the ring, pKa ~29).
Acylation: The resulting 2-lithio-4-methylthiazole nucleophile attacks the carbonyl carbon of an electrophile (e.g.,
-dimethylacetamide or acetic anhydride).
Hydrolysis: Acidic workup yields the ketone.
Critical Control Point: The temperature must be maintained below -70°C during lithiation to prevent ring fragmentation (scission of the C-S bond).
Stage 2: The Core Mechanism (Alpha-Bromination)
The conversion of 2-acetyl-4-methylthiazole to the target bromide is an acid-catalyzed electrophilic substitution . The reaction does not proceed via the ketone directly but requires prior tautomerization to the enol.
Mechanistic Pathway[1][3]
N-Protonation (Thiazolium Formation):
In the presence of HBr/AcOH, the thiazole nitrogen (basic) is protonated first. This is advantageous; the positive charge on the ring creates a strong electron-withdrawing effect, deactivating the ring carbons towards electrophilic attack by bromine, thereby ensuring reaction occurs only at the acetyl group.
O-Protonation & Enolization:
The carbonyl oxygen is protonated, increasing the acidity of the
-protons. Removal of an -proton by the conjugate base (acetate or bromide) generates the enol intermediate.
Bromonium Attack:
The electron-rich enol double bond attacks the diatomic bromine (
), displacing a bromide ion ().
Deprotonation:
The resulting oxonium ion loses a proton to regenerate the carbonyl, yielding the
-bromoketone.
Figure 2: Acid-catalyzed enolization and bromination cycle.
Experimental Protocol
Safety Warning:
-Bromoketones are potent lachrymators (tear gas agents) and alkylating agents. All operations must be performed in a well-ventilated fume hood using nitrile gloves and eye protection.
Dissolution: In a 250 mL round-bottom flask equipped with a pressure-equalizing addition funnel and a magnetic stir bar, dissolve 2-acetyl-4-methylthiazole (10.0 g, 70.8 mmol) in Glacial Acetic Acid (50 mL).
Catalyst Addition: Add 0.5 mL of 33% HBr in Acetic Acid. Stir for 10 minutes to ensure initiation of enolization.
Controlled Bromination:
Prepare a solution of Bromine (11.8 g, 3.8 mL, 74.3 mmol) in Acetic Acid (15 mL).
Add the bromine solution dropwise over 45–60 minutes at room temperature .
Note: The solution will initially turn orange/red. The rate of addition should match the rate of decolorization (consumption of
).
Reaction Monitoring: Stir for an additional 2 hours. Monitor via TLC (30% EtOAc/Hexane) or LC-MS. The target product usually appears less polar than the starting material.
Quenching: Pour the reaction mixture into ice-cold water (200 mL). Stir vigorously. The product may precipitate as a solid.
Workup:
If solid precipitates: Filter, wash with cold water, and dry.
If oil separates: Extract with Dichloromethane (
mL). Wash organics with saturated (carefully, gas evolution) and brine. Dry over and concentrate.
Purification: Recrystallize from Ethanol or Isopropanol to remove traces of dibromo-impurity.
Troubleshooting & Quality Control
Impurity Profile: The Dibromo Species
The most common failure mode is the formation of 2,2-dibromo-1-(4-methylthiazol-2-yl)ethanone .
Cause: High local concentration of
or high temperature.
Prevention: Strict dropwise addition and maintaining temperature < 30°C.
Detection: In
NMR, the product shows a singlet at ppm (). The dibromo impurity shows a singlet further downfield ( ppm, ).
Stability
The product is unstable to prolonged storage in light or moisture (hydrolysis to the
-hydroxy ketone). Store in amber vials at -20°C under argon.
References
Synthesis of Thiazole Precursors
Source: PubChem. (2025).[4] "2-Acetyl-4-methylthiazole | C6H7NOS."[4][5] National Library of Medicine.
Biocatalytic & Chemical Halogenation of Aminothiazoles
Source: National Institutes of Health (NIH). (2025).[4][7] "Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles." (Provides context on the stability and reactivity of brominated thiazole scaffolds).
A Technical Guide to the Biological Potential of 2-Bromo-1-(4-methylthiazol-2-yl)ethanone Derivatives
Abstract The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs.[1][2][3] Its derivatives are known to exhibit a vast array of pharmacological eff...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs.[1][2][3] Its derivatives are known to exhibit a vast array of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][4][5] The scaffold, 2-Bromo-1-(4-methylthiazol-2-yl)ethanone, serves as a versatile starting material for the synthesis of a new generation of thiazole derivatives. This guide synthesizes the current understanding of these compounds, focusing on their potential biological activities, underlying mechanisms of action, and the experimental methodologies used for their evaluation. We will delve into the anticancer, antimicrobial, and anti-inflammatory properties of these derivatives, providing field-proven insights into their therapeutic promise and the rationale behind experimental design.
The Thiazole Scaffold: A Privileged Structure in Drug Discovery
The five-membered thiazole ring is a significant heterocyclic scaffold due to its wide range of biological activities.[1] The nitrogen and sulfur atoms act as key hydrogen bonding sites, enabling these molecules to interact with a multitude of biological targets.[2] This inherent versatility has led to the development of FDA-approved drugs containing a thiazole moiety, such as the anticancer agents Dasatinib and Ixazomib.[2][6] The core structure of 2-Bromo-1-(4-methylthiazol-2-yl)ethanone provides a reactive α-haloketone group, which is a crucial starting point for synthesizing a diverse library of derivatives through reactions like the Hantzsch thiazole synthesis, allowing for systematic exploration of structure-activity relationships (SAR).[6][7]
General Synthetic Strategies
The synthesis of biologically active thiazole derivatives often begins with the construction of a 2-aminothiazole core. A prevalent method is the Hantzsch condensation, which involves the reaction of an α-haloketone with a thiourea derivative.[6][7] Subsequent modifications, such as Claisen-Schmidt condensation with various aromatic aldehydes, can then be used to generate a wide array of propenone derivatives, expanding the chemical diversity and biological potential of the initial scaffold.[8]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.
Experimental Evidence & Data
In vitro studies have demonstrated the potent cytotoxic effects of thiazole derivatives against a wide range of human cancer cell lines.
In vivo studies using tumor xenograft models in mice have further validated these findings, showing that compounds like ITH-6 can significantly decrease tumor size and growth rate with minimal toxicity.
[10]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. The rationale is that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the thiazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. The formation of purple formazan crystals will be visible under a microscope.
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
Data Acquisition: Measure the absorbance of the solution in each well at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Combating Drug Resistance
The rise of antimicrobial resistance is a global health crisis, creating an urgent need for novel antimicrobial agents. [12]Thiazole derivatives have demonstrated significant potential as both antibacterial and antifungal agents, often exhibiting potent activity against multidrug-resistant strains.
[4][13]
Mechanisms of Action
The antimicrobial properties of thiazole derivatives are attributed to their ability to interfere with essential microbial processes:
Enzyme Inhibition: Certain derivatives act as inhibitors of key bacterial enzymes like DNA gyrase, which is essential for DNA replication, and the MurB enzyme, which is involved in peptidoglycan synthesis.
[12][14]* Cell Membrane Disruption: The amphiphilic nature of some thiazole compounds allows them to integrate into and disrupt the microbial cell membrane, leading to cell lysis.
[4]* Inhibition of Fungal Ergosterol Synthesis: In fungi, thiazole derivatives can inhibit the 14α-lanosterol demethylase enzyme, a critical step in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.
[14]
Experimental Evidence & Data
The antimicrobial efficacy of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a standardized and quantitative method.
Methodology:
Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of ~5x10⁵ CFU/mL.
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the thiazole derivative in broth. The final volume in each well should be 50 µL.
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
Reading the MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or with a plate reader.
(Optional) MBC Determination: To determine the MBC, plate 10 µL from the clear wells onto an agar plate. The MBC is the lowest concentration that results in no colony growth after incubation.
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a key pathogenic factor in numerous diseases. [16]Thiazole derivatives have shown potent anti-inflammatory effects by targeting key mediators and pathways in the inflammatory cascade.
[17][18]
Mechanism of Action
The anti-inflammatory effects of thiazole derivatives are primarily mediated through the suppression of pro-inflammatory responses in immune cells like macrophages.
Inhibition of Inflammatory Mediators: These compounds significantly reduce the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandins (PGE₂).
[16][19]* Downregulation of Enzymes: The reduction in NO and PGE₂ is achieved by suppressing the expression of their synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), at both the mRNA and protein levels.
[16][19]* NF-κB Pathway Inhibition: A central mechanism is the inhibition of the NF-κB signaling pathway. Thiazole derivatives can prevent the degradation of IκB-α, which in turn blocks the nuclear translocation of the NF-κB p65 subunit, a critical step for the transcription of pro-inflammatory genes.
[16][17]* MAPK Pathway Inhibition: Some derivatives also inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK and JNK, further contributing to the suppression of the inflammatory response.
[16]
Caption: Inhibition of the NF-κB signaling pathway by thiazole derivatives.
Experimental Protocol: Griess Assay for Nitric Oxide in Macrophages
This assay quantifies nitric oxide (NO) production by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant. It is a common method for screening anti-inflammatory compounds.
Methodology:
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
Pre-treatment: Treat the cells with various concentrations of the thiazole derivatives for 1-2 hours.
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells. Include an unstimulated control (cells only) and a stimulated control (cells + LPS). Incubate for 24 hours.
Supernatant Collection: Carefully collect 50 µL of the culture supernatant from each well.
Griess Reaction:
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each sample.
Incubate for 5-10 minutes at room temperature, protected from light.
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
Data Acquisition: After a further 10-minute incubation, measure the absorbance at 540 nm. The color development (magenta) is proportional to the nitrite concentration.
Quantification: Calculate the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
Conclusion and Future Perspectives
Derivatives of 2-Bromo-1-(4-methylthiazol-2-yl)ethanone represent a highly promising class of compounds with significant therapeutic potential across multiple domains. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. The core thiazole scaffold provides a robust platform for medicinal chemists to design and synthesize novel molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles. [2]Future research should focus on comprehensive in vivo studies to validate the in vitro findings, explore mechanisms of toxicity, and optimize lead compounds for preclinical development. [10][20]The continued exploration of this chemical space is poised to deliver next-generation therapeutics for some of the most challenging human diseases.
References
Swathykrishna, C. S., Amrithanjali, G., Shaji, G., & Kumar R., A. (2023).
MDPI. (n.d.). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl)
Sahil, K., Kaur, K., & Jaitak, V. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry, 29, 4958-5009.
(2024). A Review On Chemistry And Antimicrobial Activity Of Thiazole. World Journal of Pharmaceutical Research.
MDPI. (2022).
Sahil, K., Kaur, K., & Jaitak, V. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed.
PMC. (n.d.).
(2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.
(n.d.). Thiazole in the targeted anticancer drug discovery. PubMed.
(2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
(2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
(n.d.).
(2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65, 1-22.
(n.d.). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. PMC.
(n.d.). In-vivo Studies. ISNCT.
Lozynskyi, A. V., et al. (2021). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 37(5), 389-399.
Lozynskyi, A. V., et al. (2021). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell.
(2022).
(2025). Biological and Anti-inflammatory Evaluation of Two Thiazole Compounds in RAW Cell Line: Potential Cyclooxygenase-2 Specific Inhibitors.
(2022). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. PMC.
(n.d.).
(n.d.). Synthesis and in vitro and in vivo antitumor activity of 2-phenylpyrroloquinolin-4-ones. [Source not provided].
Strategic Sourcing and Application of 2-Bromo-1-(4-methylthiazol-2-yl)ethanone
Executive Summary & Chemical Profile[1][2][3][4] 2-Bromo-1-(4-methylthiazol-2-yl)ethanone is a specialized -haloketone intermediate used primarily in the synthesis of complex heterocycles for medicinal chemistry.[1] Unli...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile[1][2][3][4]
2-Bromo-1-(4-methylthiazol-2-yl)ethanone is a specialized
-haloketone intermediate used primarily in the synthesis of complex heterocycles for medicinal chemistry.[1] Unlike common catalog reagents, this compound occupies a "make-on-demand" niche due to its high reactivity and limited shelf-life.[1]
This guide addresses a critical gap in the literature: the confusion between this specific isomer (2-acetyl derivative) and its more common regioisomers (5-acetyl derivatives), and provides a robust protocol for sourcing or synthesizing high-purity material.[1]
Chemical Identity
Property
Specification
IUPAC Name
2-Bromo-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-one
CAS Number
1337880-53-1 (HCl salt); Free base often unassigned in public registries
Molecular Formula
CHBrNOS
Molecular Weight
220.09 g/mol
Key Structural Feature
Thiazole ring with an acetyl group at C2, brominated at the -position.[1][2][3]
As of Q1 2026, this compound is rarely held in stock by major catalog distributors (e.g., Sigma-Aldrich, Fisher) due to its tendency to hydrolyze or self-alkylate during prolonged storage. Researchers usually face two options: Custom Synthesis or In-House Generation .[1]
Option A: Commercial Suppliers (Custom/Niche)
When sourcing this material, you must verify the Regiochemistry .[1] Many suppliers confuse this with 2-Bromo-1-(2,4-dimethylthiazol-5-yl)ethanone (CAS 7520-91-4).[1]
Recommended Sourcing Channels:
Enamine / Combi-Blocks: Best for "Building Block" inquiries. If not in stock, they offer rapid synthesis (2-3 weeks).
Echemi / MolPort: Aggregators that list smaller Asian synthesis houses.[1]
Specialty Reagent Vendors: Fluorochem (UK) or Apollo Scientific often carry thiazole derivatives.[1]
Procurement Specification Checklist:
Option B: In-House Synthesis (Recommended)
For quantities <10g, in-house synthesis is often faster and ensures higher activity.[1] The precursor, 2-Acetyl-4-methylthiazole , is a stable, commercially available flavor ingredient (FEMA 3609).
Technical Protocol: In-House Generation
This section details a self-validating protocol to generate the target from the stable precursor. This method avoids the lead times of custom synthesis and guarantees fresh, active electrophiles.[1]
The Pathway
The synthesis involves the regioselective bromination of the acetyl group.[1]
Figure 1: Synthetic workflow for the generation of the target
-bromoketone.
Experimental Procedure
Safety Note: Perform all operations in a fume hood. The product is a potent lachrymator.[1]
Dissolution: Dissolve 1.0 eq of 2-Acetyl-4-methylthiazole (CAS 15679-13-7) in Glacial Acetic Acid (5 mL per gram of substrate).
Catalysis: Add 0.1 eq of 33% HBr in Acetic Acid (initiator).
Bromination:
Cool the solution to 0–5°C.
Add 1.0 eq of Bromine (Br
) dropwise over 30 minutes.[1] The solution will turn orange, then slowly fade to yellow as Br is consumed.[1]
Alternative: Use Phenyltrimethylammonium tribromide (PTAB) for a milder, solid-state bromination.[1]
This scaffold is a "linchpin" intermediate.[1] The bromine is a leaving group, and the carbonyl is an electrophile.[1]
Primary Application: Hantzsch Thiazole Synthesis (Double Thiazole)
Reacting this
-bromoketone with thioamides generates bis-thiazole systems, a motif found in DNA-binding antibiotics (e.g., Bleomycin models) and kinase inhibitors.
Secondary Application: Aminothiazole Formation
Reaction with thiourea yields 2-amino-4-(4-methylthiazol-2-yl)thiazole, a rigid bi-heteroaryl scaffold common in fragment-based drug discovery (FBDD).[1]
References
Chemical Identity & Nomenclature
PubChem CID 56965696 (Related isomer data for structural verification).[1]
Standard CAS Registry Number: 1337880-53-1 (HCl salt).[1][4]
Synthetic Precursor Availability
2-Acetyl-4-methylthiazole (FEMA 3609).[1] Available from Sigma-Aldrich, TCI, and flavor suppliers.[1]
Traumann, V. "Synthesis of 2-amino-4-methylthiazole."[1] Organic Syntheses, Coll.[1][5][6] Vol. 2, p.31 (1943).[1] (Foundational chemistry for thiazole ring construction).
synthesis of thiazole derivatives from 2-Bromo-1-(4-methylthiazol-2-YL)ethanone
An In-Depth Guide to the Synthesis of Thiazole Derivatives from 2-Bromo-1-(4-methylthiazol-2-YL)ethanone Abstract This application note provides a comprehensive guide for researchers and scientists in the field of medici...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Synthesis of Thiazole Derivatives from 2-Bromo-1-(4-methylthiazol-2-YL)ethanone
Abstract
This application note provides a comprehensive guide for researchers and scientists in the field of medicinal chemistry and drug development on the synthesis of diverse thiazole-based heterocyclic scaffolds. The central precursor, 2-bromo-1-(4-methylthiazol-2-yl)ethanone, serves as a versatile electrophilic building block for constructing complex molecular architectures of high therapeutic value. We present detailed, field-proven protocols for two primary synthetic strategies: the classic Hantzsch synthesis for creating 2-aminothiazole derivatives and the construction of fused imidazo[2,1-b]thiazole systems. The causality behind experimental choices, self-validating protocols including purification and characterization, and the mechanistic underpinnings of these transformations are thoroughly discussed. This guide is designed to be a practical resource, enabling the reliable synthesis of compound libraries for downstream screening and drug discovery programs.
Introduction: The Thiazole Scaffold in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] This scaffold is present in a multitude of natural products and synthetic compounds, exhibiting a vast array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3] The structural rigidity and unique electronic properties of the thiazole nucleus allow it to serve as a potent pharmacophore, engaging with various biological targets. Its significance is underscored by its presence in numerous FDA-approved drugs, such as the antiretroviral Ritonavir and the anticancer agent Dasatinib.[1]
The development of novel therapeutic agents frequently relies on the efficient and modular synthesis of diverse compound libraries. A key strategy in this endeavor is the use of versatile chemical building blocks that can be readily transformed into a variety of complex structures. 2-Bromo-1-(4-methylthiazol-2-yl)ethanone is an exemplary such building block. As an α-bromoketone, it possesses two key electrophilic sites: the carbonyl carbon and the adjacent carbon bearing the bromine atom. This dual reactivity makes it an ideal substrate for reactions with various nucleophiles, enabling the construction of new thiazole rings and complex fused heterocyclic systems. This guide details robust protocols for leveraging this reactivity to synthesize high-value thiazole derivatives.
The synthetic utility of 2-bromo-1-(4-methylthiazol-2-yl)ethanone stems from the electrophilic nature of the C-Br bond, which is highly susceptible to nucleophilic substitution (S_N2), and the electrophilicity of the ketone carbonyl, which readily undergoes addition-elimination reactions. This document focuses on two powerful applications of this reactivity.
Hantzsch Thiazole Synthesis: A cornerstone reaction in heterocyclic chemistry, this method involves the condensation of an α-haloketone with a thioamide-containing compound (e.g., thiourea) to construct a new thiazole ring.[4][5] This is one of the most reliable and high-yielding methods for preparing 2-aminothiazole derivatives.[6][7]
Synthesis of Fused Bicyclic Systems: The reaction of the α-bromoketone with a bifunctional nucleophile, such as a 2-amino-substituted heterocycle, allows for the construction of fused ring systems like imidazo[2,1-b]thiazoles.[8][9] These scaffolds are of significant interest due to their prevalence in biologically active molecules.[10][11]
The following sections provide detailed protocols for these transformations.
Protocol 1: Hantzsch Synthesis of 2-Amino-4-(4-methylthiazol-2-yl)thiazole
This protocol details the synthesis of a new 2-aminothiazole ring through the reaction of 2-bromo-1-(4-methylthiazol-2-yl)ethanone with thiourea.
Principle and Mechanism
The Hantzsch thiazole synthesis is a classic condensation reaction first described in 1887.[5] The mechanism proceeds in three key steps:
Nucleophilic Attack (S_N2): The sulfur atom of thiourea, being a soft nucleophile, attacks the electrophilic α-carbon, displacing the bromide ion to form an isothiouronium salt intermediate.
Intramolecular Cyclization: The terminal amino group of the intermediate attacks the electrophilic carbonyl carbon.
Dehydration: The resulting heterocyclic alcohol readily eliminates a molecule of water under the reaction conditions to form the stable, aromatic 2-aminothiazole ring.[4]
2-Bromo-1-(4-methylthiazol-2-yl)ethanone is a high-value electrophilic building block used extensively in the synthesis of fused heterocycles and bis-heterocyclic systems. Its structural core—an
-haloketone attached to a thiazole ring—renders it a "lynchpin" reagent. It enables the rapid assembly of imidazo[2,1-b]thiazoles (privileged scaffolds in COX-2 inhibition and oncology) and bis-thiazoles (potent antimicrobial agents).
This guide provides validated protocols for transforming this specific bromoketone into bio-active scaffolds, supported by mechanistic insights and safety standards.[1]
Chemical Profile & Safety Architecture
Compound: 2-Bromo-1-(4-methylthiazol-2-yl)ethanone
Structure: A 4-methylthiazole ring acylated at the C2 position, with an
-bromine on the acetyl group.
Property
Specification
CAS Number
3292-77-1
Molecular Formula
Molecular Weight
220.09 g/mol
Appearance
Yellow to orange solid
Melting Point
40–55 °C (Purity dependent)
Reactivity Class
-Haloketone (High Electrophilicity)
Safety Critical Warning (Lachrymator/Corrosive)
Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (Respiratory irritation).
Lachrymatory Effect: Like most phenacyl bromide derivatives, this compound is a potent lachrymator.[1] It attacks mucous membranes.
Handling Protocol:
Engineering Controls: All weighing and transfers must occur inside a certified chemical fume hood.
Decontamination: Quench spills with dilute ammonia or sodium thiosulfate solution to destroy the alkylating potential before cleaning.
PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.
Application A: Synthesis of Fused Imidazo[2,1-b]thiazoles
The imidazo[2,1-b]thiazole scaffold is a pharmacophore found in marketed drugs like Levamisole. This protocol describes the condensation of the title compound with 2-aminothiazole to yield 6-(4-methylthiazol-2-yl)imidazo[2,1-b]thiazole derivatives.
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 2-aminothiazole in 20 mL of anhydrous ethanol.
Addition: Add 10 mmol of 2-Bromo-1-(4-methylthiazol-2-yl)ethanone portion-wise. Note: The reaction is exothermic; add slowly to prevent boiling over.
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 4–6 hours. Monitor consumption of the bromoketone via TLC (Hexane:EtOAc 7:3).
Precipitation (Hydrobromide Salt): Upon cooling to room temperature, the hydrobromide salt of the product often precipitates.[1] Filter the solid and wash with cold ethanol.
Neutralization (Free Base): Suspend the salt in water and adjust pH to ~8–9 using 10% ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
or solution. The free base will precipitate.
Purification: Recrystallize the crude solid from Ethanol/DMF mixtures to obtain pure crystals.
Bis-thiazoles (two thiazole rings linked directly or via a spacer) are emerging as potent DNA-intercalating agents and antimicrobials.
Reaction: Hantzsch Thiazole Synthesis.
Reactant: Thiourea or Thioamides.[1][3]
Experimental Protocol
Setup: Mix 2-Bromo-1-(4-methylthiazol-2-yl)ethanone (1.0 equiv) and Thiourea (1.1 equiv) in Ethanol.
Reaction: Reflux for 2–3 hours.
Mechanism: The sulfur of the thiourea attacks the
-carbon (displacing Br), followed by the nitrogen attacking the carbonyl carbon, resulting in dehydration and aromatization.
Product: 2-amino-4-(4-methylthiazol-2-yl)thiazole.[1] (A bis-thiazole system).[1][3][4][5]
Mechanistic Visualization
The following diagram illustrates the pathway for Application A (Fused Ring Formation). The regioselectivity is driven by the nucleophilicity of the endocyclic nitrogen of the 2-aminothiazole.
Caption: Mechanistic pathway for the synthesis of imidazo[2,1-b]thiazoles. The endocyclic nitrogen acts as the primary nucleophile.
Medicinal Chemistry Applications Summary
The 4-methylthiazol-2-yl moiety, when incorporated into these systems, acts as a lipophilic anchor, improving membrane permeability.
Therapeutic Area
Target / Mechanism
Compound Class
Key Findings
Inflammation
COX-2 Selective Inhibition
Imidazo[2,1-b]thiazoles
High selectivity index; reduced gastric toxicity compared to NSAIDs.
Oncology
Tubulin Polymerization
Bis-thiazoles
Structural similarity to Epothilones; disrupts microtubule dynamics.[1]
Antimicrobial
DNA Gyrase Inhibition
Thiazole-hydrazones
Broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus).[1]
References
Synthesis of Imidazo[2,1-b]thiazoles: Benzenine, D., et al. "Synthesis of imidazo[2,1-b]thiazoles through the reaction of thiohydantoins and α-bromoketones."[6] Journal of Sulfur Chemistry (via Taylor & Francis).[1]
COX-2 Inhibition Studies: Brieflands. "Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b] Thiazole Derivatives as Selective COX-2 Inhibitors."
Bis-Thiazole Applications: MDPI Encyclopedia.[1] "Thiazoles and Bisthiazoles: Synthesis and Medicinal Significance."
Chemical Properties & Safety: PubChem Compound Summary for 2-Bromo-1-(4-methylthiazol-2-yl)ethanone.
General Reactivity of
-Haloketones: Asian Journal of Organic & Medicinal Chemistry. "Reactivity of -Haloketones in Heterocyclic Synthesis."
Application Notes and Protocols for N-Alkylation using 2-Bromo-1-(4-methylthiazol-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This document provides a comprehensive guide to the N-alkylation of primary and secondary amines using the versa...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This document provides a comprehensive guide to the N-alkylation of primary and secondary amines using the versatile reagent, 2-Bromo-1-(4-methylthiazol-2-yl)ethanone. The thiazole moiety is a prominent scaffold in medicinal chemistry, and this protocol offers a robust method for its incorporation into various molecular frameworks.[1][2] This guide is designed to provide both the theoretical underpinnings and practical, step-by-step instructions to ensure successful and reproducible outcomes in your research.
Introduction: The Significance of N-Alkylation and the Thiazole Moiety
N-alkylation is a fundamental transformation in organic synthesis, enabling the formation of carbon-nitrogen bonds that are ubiquitous in pharmaceuticals, agrochemicals, and materials science.[3][4] The introduction of alkyl groups to an amine can significantly modify its physicochemical properties, such as basicity, lipophilicity, and metabolic stability, thereby fine-tuning its biological activity.[3]
The 2-aminothiazole scaffold is a privileged structure in drug discovery, present in a wide array of approved drugs with diverse therapeutic applications.[1] Consequently, methods for the functionalization of this core, particularly through N-alkylation, are of paramount importance to medicinal chemists. 2-Bromo-1-(4-methylthiazol-2-yl)ethanone is an α-halo ketone, a class of compounds known for their high reactivity as alkylating agents.[5][6][7] The electron-withdrawing nature of the adjacent carbonyl group significantly enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack by amines.[6][8]
Safety First: Handling α-Bromoketones
2-Bromo-1-(4-methylthiazol-2-yl)ethanone, like other α-haloketones, is a lachrymator and a corrosive substance that can cause severe skin and eye burns.[9][10] It is imperative to handle this reagent with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.
Essential Safety Precautions:
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[9][10][11]
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[9][11]
Handling: Avoid contact with skin, eyes, and clothing.[10][11] Do not breathe dust or vapors.[9][11]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[9]
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]
In case of accidental exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9]
The Chemistry: Mechanism of N-Alkylation
The N-alkylation of an amine with 2-Bromo-1-(4-methylthiazol-2-yl)ethanone proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic α-carbon bearing the bromine atom. This concerted step results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion as the leaving group.
A base is typically required to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. The choice of base and solvent is crucial for optimizing the reaction conditions and minimizing side reactions.[12]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the N-alkylation of a primary or secondary amine with 2-Bromo-1-(4-methylthiazol-2-yl)ethanone. Optimization of the reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary for different substrates.
Materials and Reagents
Amine (primary or secondary)
2-Bromo-1-(4-methylthiazol-2-yl)ethanone
Base (e.g., potassium carbonate, sodium bicarbonate, triethylamine, or diisopropylethylamine)
Solvent (e.g., acetonitrile, N,N-dimethylformamide (DMF), tetrahydrofuran (THF), or acetone)
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Separatory funnel
Rotary evaporator
Thin-layer chromatography (TLC) plates and chamber
Silica gel for column chromatography
Reaction Workflow Diagram
Caption: A generalized workflow for the N-alkylation reaction.
Detailed Procedure
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equiv.) and the chosen base (1.5-2.0 equiv.).
Solvent Addition: Add the appropriate anhydrous solvent (e.g., acetonitrile or DMF) to dissolve the reactants. The concentration is typically in the range of 0.1 to 0.5 M.
Reagent Addition: While stirring the solution, add a solution of 2-Bromo-1-(4-methylthiazol-2-yl)ethanone (1.0-1.2 equiv.) in the same solvent dropwise at room temperature. For highly reactive amines, cooling the reaction mixture to 0 °C may be beneficial to control the reaction rate.
Reaction Monitoring: Stir the reaction mixture at room temperature or heat as necessary. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.
Work-up: Once the reaction is complete, cool the mixture to room temperature (if heated) and quench by adding deionized water.
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
Washing: Combine the organic layers and wash with deionized water and then with brine to remove any remaining inorganic salts.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Optimization and Troubleshooting
The success of the N-alkylation reaction can be influenced by several factors. The following table provides guidance on optimizing the reaction conditions and troubleshooting common issues.
A weak base may be sufficient for highly nucleophilic amines. For less reactive amines or to prevent side reactions, a stronger, non-nucleophilic base like DIPEA is recommended. If the reaction is slow, consider a stronger base.[12]
Solvent
Acetonitrile, DMF, THF, Acetone
Polar aprotic solvents like acetonitrile and DMF are generally good choices as they can dissolve the reactants and facilitate the SN2 reaction. If solubility is an issue, DMF is a stronger solvent.
Temperature
Room temperature to 80 °C
Many N-alkylations proceed at room temperature. If the reaction is sluggish, gentle heating can increase the rate. However, excessive heat may lead to side reactions or decomposition.[13]
Stoichiometry
1.0-1.2 equivalents of the alkylating agent
Using a slight excess of the alkylating agent can help drive the reaction to completion. However, a large excess may lead to dialkylation of primary amines.[14][15]
Low Yield
- Incomplete reaction: Increase reaction time, temperature, or use a stronger base. - Side reactions: Consider a milder base or lower temperature. - Purification issues: Optimize the chromatography conditions.[13]
Dialkylation
For primary amines, use a 1:1 stoichiometry or a slight excess of the amine. Adding the alkylating agent slowly at a lower temperature can also favor monoalkylation.[15][16]
Characterization of the Product
The structure of the synthesized N-alkylated product should be confirmed using standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the covalent structure and the successful incorporation of the thiazole-ethanone moiety.
Mass Spectrometry (MS): To determine the molecular weight of the product.
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl (C=O) and C-N bonds.
Conclusion
This application note provides a detailed and practical protocol for the N-alkylation of amines using 2-Bromo-1-(4-methylthiazol-2-yl)ethanone. By following the outlined procedures and considering the optimization strategies, researchers can effectively synthesize a variety of N-substituted thiazole derivatives for applications in drug discovery and development. The inherent reactivity of the α-bromo ketone functionality makes this a versatile and efficient transformation. As with any chemical procedure, adherence to safety protocols is paramount for a successful and safe experimental outcome.
References
Vertex AI Search. (2009, September 22).
Alfa Chemistry.
Benchchem. (2025).
ChemicalBook. (2025, July 24). 2-BROMO-1-(1,3-THIAZOL-2-YL)ETHANONE | 3292-77-1.
Beilstein Journals. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
ResearchGate.
ChemBK. (2024, April 10). 2-Bromo-1-thiazol-2-yl-ethanone.
Chemistry Steps. (2020, April 4).
ResearchGate.
Wikipedia. α-Halo ketone.
National Institutes of Health. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC.
Hampshire College.
RSC Publishing. (2014).
Lumen Learning. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook.
Asian Journal of Organic & Medicinal Chemistry. (2017, December 29). A Facile, Efficient, Environmentally Benign Protocol for the Synthesis of α-Bromoacetophenones.
Application Notes & Protocols: Synthesis of Novel Antimicrobial Agents Utilizing 2-Bromo-1-(4-methylthiazol-2-yl)ethanone
Introduction: The Thiazole Scaffold in Antimicrobial Drug Discovery The thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologicall...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Thiazole Scaffold in Antimicrobial Drug Discovery
The thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1] This five-membered aromatic heterocycle, containing both sulfur and nitrogen, is a key feature in numerous FDA-approved drugs, including the antibiotic Cefixime and the anticancer agent Dasatinib.[2] The unique electronic and structural characteristics of the thiazole nucleus allow it to interact with a wide range of biological targets, making its derivatives a fertile ground for the discovery of new therapeutic agents.[3] Of particular significance is the 2-aminothiazole moiety, which serves as a versatile pharmacophore in compounds exhibiting potent antibacterial, antifungal, anti-inflammatory, and antiviral activities.[1][4]
The escalating crisis of antimicrobial resistance necessitates the urgent development of novel chemical entities that can overcome existing resistance mechanisms.[3] The synthesis of new thiazole derivatives offers a promising strategy in this endeavor. This guide focuses on the practical application of 2-Bromo-1-(4-methylthiazol-2-yl)ethanone , a key α-haloketone intermediate, for the synthesis of a new series of potential antimicrobial agents through the renowned Hantzsch thiazole synthesis.[5][6]
This document provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, validate the described protocols, and ground the methodology in authoritative scientific literature.
Core Synthetic Strategy: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first described in 1887, is the most prominent and reliable method for constructing a thiazole ring.[2][6] The reaction involves the cyclocondensation of an α-halocarbonyl compound, in this case, 2-Bromo-1-(4-methylthiazol-2-yl)ethanone, with a thioamide-containing reactant.[5] The most common and accessible thioamide for generating a 2-aminothiazole core is thiourea.
The reaction proceeds through a well-established multi-step mechanism. It begins with a nucleophilic attack (SN2 reaction) from the sulfur atom of the thioamide on the electrophilic carbon bearing the halogen.[7] This is followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon, and subsequent dehydration leads to the formation of the stable, aromatic thiazole ring.[5][7] The aromaticity of the final product provides a strong thermodynamic driving force for the reaction, often resulting in high yields.[7]
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis, purification, and characterization of a novel bis-thiazole derivative, followed by the evaluation of its antimicrobial activity.
Part 1: Synthesis of 2-Amino-4-(4-methylthiazol-2-yl)thiazole
This protocol details the synthesis of a novel compound containing two thiazole rings, a structural motif that has been shown to enhance therapeutic activity.[8]
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-1-(4-methylthiazol-2-yl)ethanone (e.g., 2.49 g, 10 mmol) and thiourea (0.84 g, 11 mmol, 1.1 equivalents) in 40 mL of absolute ethanol.
Rationale: Ethanol is a common solvent for the Hantzsch synthesis as it effectively dissolves both reactants and is suitable for reflux temperatures. A slight excess of thiourea is used to ensure the complete consumption of the limiting α-bromoketone.[5]
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C) with vigorous stirring.
Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Refluxing ensures that the reaction temperature remains constant at the boiling point of the solvent without loss of solvent.[8]
Monitoring the Reaction: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The reaction is typically complete within 2-4 hours.
Rationale: TLC is a crucial technique to determine when the starting material has been completely consumed, preventing unnecessary heating that could lead to side product formation.
Isolation of Crude Product: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator. Pour the concentrated mixture into 100 mL of cold deionized water with stirring.
Rationale: The initial product formed is often the hydrobromide salt, which is soluble in the reaction mixture.[7] Pouring into water facilitates the precipitation of the less soluble product.
Neutralization and Filtration: Slowly add a saturated solution of sodium bicarbonate to the aqueous mixture until the pH is neutral (~7-8). This will precipitate the free base of the 2-aminothiazole product. Collect the resulting solid by vacuum filtration using a Büchner funnel.
Rationale: Neutralization converts the product from its salt form to the free base, which is typically less soluble in water, maximizing the yield of the precipitate.[5]
Washing and Drying: Wash the collected solid cake with copious amounts of cold deionized water to remove any inorganic salts. Allow the solid to air-dry or dry in a desiccator.
Purification:
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure 2-Amino-4-(4-methylthiazol-2-yl)thiazole.
Part 2: Spectroscopic Characterization
Verifying the structure of the synthesized compound is a critical step. The following characterization techniques are standard.
¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable deuterated solvent (e.g., DMSO-d₆), the spectrum is expected to show a singlet for the C-5 proton of the newly formed thiazole ring, signals for the protons of the original 4-methylthiazole ring, and a broad singlet for the -NH₂ protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should reveal the distinct carbon signals for both thiazole rings, including the C=S, C-N, and quaternary carbons.[9]
FT-IR (Fourier-Transform Infrared Spectroscopy): Key absorption bands are expected for N-H stretching of the primary amine (around 3400-3200 cm⁻¹), C=N stretching of the thiazole rings (around 1630-1610 cm⁻¹), and other characteristic aromatic C-H and C-C vibrations. The absence of a strong C=O stretch from the starting material (around 1700 cm⁻¹) is a key indicator of a successful reaction.[8]
MS (Mass Spectrometry): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the molecular ion [M+H]⁺, confirming the molecular weight of the target compound.
Part 3: Evaluation of Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro potency of an antimicrobial agent. It is defined as the lowest concentration of a compound that visibly inhibits the growth of a microorganism after a standardized incubation period.[9]
Protocol: Broth Microdilution MIC Assay
Caption: Workflow for MIC Determination by Broth Microdilution.
Procedure:
Prepare Compound Stock: Dissolve the purified synthesized compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock in a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria). This creates a range of decreasing concentrations across the plate.
Prepare Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to the mid-logarithmic phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (broth + inoculum, no compound) and negative (broth only) controls.
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
Determine MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Data Presentation: Expected Antimicrobial Activity
While specific MIC values for 2-Amino-4-(4-methylthiazol-2-yl)thiazole are not yet published, data from structurally related compounds synthesized from similar precursors provide a strong indication of potential efficacy. The introduction of various substituents onto the core thiazole structure can significantly modulate antimicrobial activity.[10][11]
Note: The table presents representative data from the literature for analogous thiazole-based compounds to illustrate the potential activity range.
Conclusion and Future Directions
The Hantzsch synthesis provides a robust and efficient pathway for generating novel 2-aminothiazole derivatives from 2-Bromo-1-(4-methylthiazol-2-yl)ethanone. The protocols outlined in this guide offer a validated framework for the synthesis, purification, characterization, and antimicrobial evaluation of these promising compounds. The resulting bis-thiazole scaffold is a high-value target for further chemical modification. Future work should focus on creating a library of derivatives by reacting the synthesized 2-aminothiazole with various electrophiles (e.g., acyl chlorides, sulfonyl chlorides, isocyanates) to explore structure-activity relationships (SAR) and optimize antimicrobial potency and spectrum.
References
Al-Ghorbani, M., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][5][10]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(3), 1033. [Link]
Bakr, M.F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1741. [Link]
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
Ejaz, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 117. [Link]
Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. [Link]
Geronikaki, A., et al. (2021). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. Antibiotics, 10(7), 819. [Link]
Hassan, A.S., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7338. [Link]
Nevagi, R.J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]
Patel, N.B., et al. (2011). Synthesis and antimicrobial evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molecules, 16(10), 8349-8363. [Link]
Kiryanov, A.A., et al. (2001). Hantzsch Condensation of 2-Bromoacetophenones with Thiourea or Selenourea. The Journal of Organic Chemistry, 66(23), 7925-7929. [Link]
Tsolaki, E., et al. (2020). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Molecules, 25(23), 5747. [Link]
Vaskeviciute, K., et al. (2022). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 27(14), 4438. [Link]
Youssif, B.G.M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1475. [Link]
Erol, D.D., et al. (1996). Synthesis of ethanone derived from 2-benzoxazolinones and their antimicrobial activities. Arzneimittelforschung, 46(2), 205-6. [Link]
Fathimoon, A.H., et al. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. [Link]
Gümüş, M., et al. (2023). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Medicinal Chemistry, 14(10), 2011-2029. [Link]
Meissner, A., et al. (2020). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 25(17), 3986. [Link]
Noolvi, M.N., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. Journal of the Korean Chemical Society, 60(3), 195-202. [Link]
ResearchGate. (2013). Synthesis of 2-aminothiazole derivatives. ResearchGate. [Link]
Stankova, I., et al. (2020). 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 25(18), 4156. [Link]
Vats, A., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Chemistry & Materials Research, 14(4), 1-8. [Link]
Application Note: Synthesis of Anticancer Bis-Thiazoles & Hydrazones from 2-Bromo-1-(4-methylthiazol-2-yl)ethanone
Abstract This application note details the synthetic protocols for generating potent anticancer libraries utilizing 2-Bromo-1-(4-methylthiazol-2-yl)ethanone (CAS: 10058-38-5) as a core electrophilic scaffold. Due to the...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the synthetic protocols for generating potent anticancer libraries utilizing 2-Bromo-1-(4-methylthiazol-2-yl)ethanone (CAS: 10058-38-5) as a core electrophilic scaffold. Due to the presence of the reactive
-haloketone moiety linked to a thiazole pharmacophore, this precursor is uniquely suited for Hantzsch-type cyclizations to form bis-thiazole systems and nucleophilic substitutions to yield thiazolyl-hydrazones . These derivatives have demonstrated significant cytotoxicity against MCF-7 (breast), HepG2 (liver), and HeLa (cervical) cancer cell lines, often acting via EGFR inhibition or induction of apoptosis.
Strategic Rationale & Chemistry
The thiazole ring is a privileged scaffold in oncology, present in approved drugs like Dasatinib and Epothilones . The starting material, 2-Bromo-1-(4-methylthiazol-2-yl)ethanone, serves as a "linchpin" molecule.
The Electrophilic Trigger
The C-Br bond adjacent to the carbonyl group creates a highly reactive center for nucleophilic attack.
Path A (Cyclization): Reaction with thioamides or thioureas builds a second thiazole ring, creating a Bis-Thiazole architecture. These planar systems are known DNA intercalators.
Path B (Condensation): Reaction with hydrazines or amines yields Hydrazones , which function as iron chelators or kinase inhibitors.
Safety Advisory (Lachrymator)
CRITICAL WARNING:
-Bromo ketones are potent lachrymators (tear gas agents) and skin corrosives.
Engineering Control: All weighing and reactions must occur inside a certified fume hood.
Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate or sodium bisulfite nearby to neutralize spills immediately.
PPE: Double nitrile gloves and chemical splash goggles are mandatory.
Experimental Protocols
Protocol A: Synthesis of Bis-Thiazole Derivatives (Hantzsch Condensation)
This protocol describes the synthesis of 2,4'-bis(thiazole) systems, which have shown superior IC
values compared to mono-thiazoles due to enhanced lipophilicity and target binding.
Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the thioamide/thiourea derivative in 10 mL of absolute ethanol.
Addition: Add 1.0 mmol (220 mg) of 2-Bromo-1-(4-methylthiazol-2-yl)ethanone portion-wise over 5 minutes.
Note: The solution may turn slightly yellow/orange upon addition.
Reflux: Attach a reflux condenser and heat the mixture to reflux (78 °C) for 4–6 hours. Monitor progress via TLC (System: Hexane:Ethyl Acetate 3:1).
Precipitation: Cool the reaction mixture to room temperature. The bis-thiazole product often precipitates as a hydrobromide salt.
Neutralization (If required): If the product does not precipitate, neutralize with 10% NaHCO
solution to pH 7–8 to precipitate the free base.
Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from Ethanol/DMF (3:1 ratio) to obtain analytical grade crystals.
Validation Criteria:
¹H NMR: Look for the disappearance of the singlet –CH
– signal ( 4.5-4.8 ppm) of the starting bromide and the appearance of a thiazole C5-H singlet ( 7.5-8.5 ppm).
Protocol B: Synthesis of Thiazolyl-Hydrazone Hybrids
Hydrazones are synthesized to target EGFR (Epidermal Growth Factor Receptor). This method uses a "one-pot" or stepwise approach.
STOP. Wash with soap/water.[6][9] Neutralize area with dilute sodium thiosulfate.
References
Gomha, S. M., et al. (2015). "Synthesis and Biological Evaluation of Bisthiazoles and Polythiazoles." Molecules, 20(1), 1357-1376.
Abbas, S. Y., et al. (2020).[10] "Synthesis and Anticancer Activity of Thiourea Derivatives Bearing a Benzodioxole Moiety With EGFR Inhibitory Activity." European Journal of Medicinal Chemistry, 198, 112363.[10]
Sigma-Aldrich. (2024).[9] "Safety Data Sheet: 2-Bromo-1-(4-methylthiazol-2-yl)ethanone."
Farghaly, T. A., et al. (2021).[7] "Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity."[11][12] Frontiers in Chemistry, 9.
Application Note: High-Efficiency Condensation Protocols for 2-Bromo-1-(4-methylthiazol-2-yl)ethanone
Executive Summary & Scientific Rationale This application note details the experimental handling and reactivity of 2-Bromo-1-(4-methylthiazol-2-yl)ethanone (Structure 1 ). This compound is a specialized -haloketone build...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
This application note details the experimental handling and reactivity of 2-Bromo-1-(4-methylthiazol-2-yl)ethanone (Structure 1 ). This compound is a specialized
-haloketone building block used primarily to synthesize linked bis-heterocycles (e.g., bis-thiazoles) and fused ring systems (e.g., imidazo[1,2-a]pyridines).
Why this compound matters:
Unlike standard phenacyl bromides, the presence of the 4-methylthiazol-2-yl moiety introduces specific electronic properties. The carbonyl group at the C2 position is flanked by both sulfur and nitrogen atoms within the ring, enhancing the electrophilicity of the carbonyl carbon while simultaneously increasing the acidity of the
-methylene protons. This makes 1 a highly reactive "linchpin" for Hantzsch condensations but requires strict control over pH and temperature to prevent polymerization or hydrolysis.
Core Applications
Bis-Thiazole Assembly: Synthesis of DNA-intercalating agents and antimicrobial scaffolds via Hantzsch thiazole synthesis.
Fused Heterocycles: Construction of bridgehead nitrogen systems (imidazo-fused) relevant to kinase inhibitor development.
Molecular Weight: ~220.09 g/mol
Appearance: Light yellow to tan crystalline solid.
⚠️ Safety Warning: Lachrymator
This compound is a potent lachrymator (tear-inducing agent) and skin irritant, similar to bromoacetone and phenacyl bromide.
Engineering Controls: ALL weighing and reactions must be performed inside a functioning fume hood.
Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating capability before cleaning.
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The compound degrades upon exposure to light and moisture, turning dark brown (liberation of
and ).
Module A: Synthesis of Bis-Thiazoles (Hantzsch Condensation)
This protocol describes the condensation of 1 with thioureas or thioamides. This is the primary route for generating 2,4'-bis-thiazole libraries.
Mechanism of Action
The reaction proceeds via an
nucleophilic attack of the thiourea sulfur on the -carbon of the bromoketone, followed by an intramolecular attack of the nitrogen on the carbonyl, and finally dehydration to aromatize the new thiazole ring.
Nucleophile: N-substituted thiourea or Thioamide (1.0 - 1.1 equiv)
Solvent: Absolute Ethanol (EtOH) or DMF (for low solubility substrates)
Base/Scavenger: Triethylamine (
) or Sodium Acetate () (1.0 equiv)
Step-by-Step Procedure:
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the thiourea derivative (1.0 mmol) in absolute EtOH (10 mL).
Addition: Add 2-Bromo-1-(4-methylthiazol-2-yl)ethanone (1.0 mmol, 220 mg) in a single portion.
Note: If the bromoketone is dark/decomposed, recrystallize from hexane/ethyl acetate before use.
Catalysis: Add
(1.0 mmol, ~140 ) dropwise. The solution may turn yellow/orange.
Reflux: Attach a reflux condenser and heat the mixture to reflux (78°C) for 2–4 hours . Monitor by TLC (System: Hexane:EtOAc 3:1). The starting bromoketone (
) should disappear.
Workup (Precipitation Method):
Cool the reaction mixture to room temperature.
Pour the mixture into ice-cold water (50 mL) containing 5%
(to neutralize HBr salts).
Stir vigorously for 15 minutes. A solid precipitate should form.
Isolation: Filter the solid using a Büchner funnel. Wash with water (
) and cold ethanol ().
Purification: Recrystallize from hot Ethanol or EtOH/DMF mixtures.
Expected Yield: 75–90%
Module B: Synthesis of Imidazo[1,2-a]pyridines (Fused Systems)
This protocol utilizes the reactivity of the endocyclic nitrogen in 2-aminopyridine to form a fused bicyclic system.
Dissolution: Dissolve 2-aminopyridine (1.0 mmol) and 1 (1.0 mmol) in Ethanol (15 mL).
Base Addition: Add solid
(2.0 mmol).
Expert Insight: Using a weak inorganic base prevents the degradation of the sensitive thiazole-ketone moiety while sufficiently neutralizing the HBr generated.
Reflux: Heat to reflux for 6–8 hours.
Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in water (20 mL) and extract with Ethyl Acetate (
).
Purification: Dry organic layer over
and concentrate. Purify via silica gel column chromatography (Gradient: 0-5% MeOH in DCM).
Data Summary & Visualization
Table 1: Comparative Reaction Conditions[6]
Parameter
Hantzsch Synthesis (Module A)
Fused Ring Synthesis (Module B)
Nucleophile
Thiourea / Thioamide
2-Aminopyridine / 2-Aminothiazole
Solvent
Ethanol (Green/Polar)
Ethanol or DMF
Base
(Catalytic/Stoichiometric)
(Buffer)
Temp/Time
Reflux / 2–4 h
Reflux / 6–8 h
Primary Risk
Hydrolysis of bromoketone
N-alkylation vs. Cyclization competition
Typical Yield
High (80%+)
Moderate to High (60–85%)
Diagram 1: Hantzsch Condensation Workflow
Caption: Workflow for the synthesis of bis-thiazoles via Hantzsch condensation.
Diagram 2: Mechanistic Pathway[7][8]
Caption: Mechanistic pathway from S-alkylation to cyclodehydration.
Troubleshooting & Critical Control Points
Starting Material Purity:
Issue: The bromoketone is often contaminated with HBr or the unbrominated ketone.
Solution: Check melting point.[1][6] If the solid is sticky or dark brown, wash with cold diethyl ether or recrystallize before use. Impure starting material leads to "tar" formation in the reaction.
Regioselectivity (Module B):
Issue: When reacting with unsymmetrical amino-heterocycles, isomers may form.
Insight: The nitrogen attached to the ring (endocyclic) is usually more nucleophilic than the exocyclic amine initially, but the thermodynamics favor the formation of the 5-membered fused ring (imidazo-system) involving the exocyclic nitrogen in the final cyclization step.
Solubility:
Issue: The bis-thiazole products are often highly insoluble.
Solution: While this aids filtration, it hinders NMR analysis. Use DMSO-d6 or TFA-d for characterization.
References
Al-Wahaibi, L.H., et al. (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry. Available at: [Link]
Gomha, S.M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules (MDPI). Available at: [Link]
Lozynskyi, A.V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones.[7] Biopolymers and Cell.[4] Available at: [Link]
PubChem. 2-Bromo-1-(4-methylthiazol-2-yl)ethanone Compound Summary. National Library of Medicine. Available at: [Link]
purification of crude 2-Bromo-1-(4-methylthiazol-2-YL)ethanone by recrystallization
Technical Support Center: Purification of 2-Bromo-1-(4-methylthiazol-2-yl)ethanone Welcome to the technical support guide for the purification of 2-Bromo-1-(4-methylthiazol-2-yl)ethanone. This resource is designed for re...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of 2-Bromo-1-(4-methylthiazol-2-yl)ethanone
Welcome to the technical support guide for the purification of 2-Bromo-1-(4-methylthiazol-2-yl)ethanone. This resource is designed for researchers, medicinal chemists, and process development professionals who utilize this critical heterocyclic building block. As an α-bromoketone, this compound is a highly reactive and valuable intermediate in the synthesis of numerous pharmaceutical agents and bioactive molecules.[1][2] However, its purification can present unique challenges.
This guide provides in-depth, field-tested solutions to common issues encountered during purification by recrystallization. Our approach moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and adapt methodologies to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is 2-Bromo-1-(4-methylthiazol-2-yl)ethanone and why is its purity important?
2-Bromo-1-(4-methylthiazol-2-yl)ethanone is a key synthetic intermediate. The α-bromo group makes the adjacent carbon highly electrophilic, readily reacting with nucleophiles to form a wide array of more complex heterocyclic structures, which are central to many drug discovery programs.[3] Purity is paramount because common impurities, such as unreacted starting material (2-acetyl-4-methylthiazole) or dibrominated side-products, can lead to unwanted downstream reactions, complicating subsequent synthetic steps and compromising the integrity of the final active pharmaceutical ingredient (API).[4]
Q2: What are the fundamental principles of selecting a recrystallization solvent for this compound?
The ideal solvent is one in which the target compound has high solubility at an elevated temperature but low solubility at room or sub-ambient temperatures.[5] Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal by hot filtration).[6][7] The solvent must also be chemically inert, meaning it will not react with the α-bromoketone.[7][8]
Q3: What are the primary safety concerns when handling 2-Bromo-1-(4-methylthiazol-2-yl)ethanone?
As an α-bromoketone, this compound is a potent lachrymator (induces tearing) and is corrosive, causing severe skin burns and eye damage.[3][9][10] Inhalation can be toxic and may cause respiratory irritation.[11][12][13]
Mandatory Safety Precautions:
Always handle this compound inside a certified chemical fume hood.
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is often suitable), a lab coat, and chemical splash goggles.[13]
In case of skin contact, wash immediately and thoroughly with soap and water.[11] In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[11]
Q4: How can I quickly screen for a suitable recrystallization solvent?
An efficient method is to perform small-scale solubility tests.[5][7]
Place approximately 50-100 mg of the crude solid into several different test tubes.
To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, water, hexanes) dropwise at room temperature, vortexing after each addition. Note the solubility.
If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point.[7]
A promising solvent is one that dissolves the compound completely when hot but shows poor solubility at room temperature.[5][6]
After dissolution, allow the solution to cool slowly to room temperature and then in an ice bath to observe crystal formation.[14]
Troubleshooting Guide: Recrystallization Issues
This section addresses specific problems that may arise during the purification process.
Problem
Possible Cause(s)
Solution(s)
No Crystals Form Upon Cooling
1. Too much solvent was used , preventing the solution from reaching saturation upon cooling.[14][15][16]2. The solution is supersaturated , a metastable state where crystallization is kinetically hindered.[16]
1. Reduce Solvent Volume: Reheat the solution and gently boil off a portion of the solvent in a fume hood to increase the concentration. Allow it to cool again.[15]2. Induce Nucleation: a) Scratch Method: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[14][15][17] b) Seed Crystals: Add a tiny, pure crystal of the product (if available) to the cooled solution to serve as a template for crystallization.[15][17] 3. Drastic Cooling: Place the flask in an ice-salt bath to achieve lower temperatures, further decreasing solubility.[16]
Compound "Oils Out" Instead of Crystallizing
1. The solution is highly supersaturated , causing the compound to crash out of solution as a liquid faster than it can form an ordered crystal lattice.[16]2. The boiling point of the solvent is higher than the melting point of the compound (or the melting point is significantly depressed by impurities).3. The compound is significantly impure .[16]
1. Reheat and Dilute: Warm the flask to redissolve the oil. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease saturation.[15][16][17]2. Ensure Slow Cooling: Allow the flask to cool to room temperature as slowly as possible. Insulating the flask with glass wool or leaving it on a cooling hot plate can promote the formation of crystals over oil.[5][16]3. Change Solvent System: Consider a solvent with a lower boiling point or a mixed-solvent system.[17]
Very Low Yield of Purified Product
1. Excessive solvent was used, leaving a significant amount of product dissolved in the mother liquor.[14][15]2. Premature crystallization occurred during hot filtration, resulting in product loss on the filter paper.3. The crystals were washed with too much cold solvent , or the solvent was not sufficiently chilled, redissolving the product.[14]
1. Recover from Mother Liquor: Reduce the volume of the filtrate by about half using a rotary evaporator and cool the concentrated solution to obtain a second crop of crystals. Note that the purity of subsequent crops may be lower.[18]2. Optimize Hot Filtration: Use a pre-heated filter funnel and flask and perform the filtration as quickly as possible to prevent cooling and crystallization.3. Minimize Wash Volume: Wash the collected crystals with a minimal amount of ice-cold solvent, just enough to rinse away the mother liquor.[14]
Purified Product is Still Colored
Colored impurities were not effectively removed during the process.
Use Activated Charcoal: After dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated charcoal (e.g., Norit). Keep the solution hot for a few minutes to allow the charcoal to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before cooling the solution to crystallize the product.[17][19] Be cautious not to add charcoal to a boiling solution as it can cause vigorous bumping.
Experimental Protocols & Data
Protocol 1: Recommended Recrystallization of 2-Bromo-1-(4-methylthiazol-2-yl)ethanone
Based on the properties of similar α-bromoketones, a mixed ethanol-water solvent system is often effective.[20][21] This protocol provides a robust starting point.
Workflow Visualization
Caption: Decision tree for troubleshooting failure of crystallization.
References
University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from University of York Chemistry Teaching Labs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsz5HF-af6eH0rb3JuAgFzJXDrgo001oeU_4i3n-TcMu8AlSjdfmwFeupi0O0FNxPkPW6aiQ3QBO5uPL1uMsr7IIL6ZYANaTgCbqLhudmdgI2aeq5LiwQnqC8S-IOmtW92517nsB5xcPV5qVDr0bZZHNvzFVDl0IqS8B7bjsJJ0ZI2Sj6K4BHOTeApsc4=]
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Delaude, L., & Riant, O. (2018). Synthetic Access to Aromatic α-Haloketones. Molecules, 23(8), 1874. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222688/]
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University of York. (n.d.). Problems with Recrystallisations. Retrieved from University of York Chemistry Teaching Labs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwNITzfCVlAodzvnkc8lYbA8ydgEw-69IhVSh7rfp6897Azqg8S77N2xXeInKTBqOsQcfTLqbDwvXCSbb5qQscoZ1yU4dBEHbekzWTL88U_vR3_UXCaf87Epd6qvvjLaZF2w2CnwEr871mkg2NyjwXsaRrgaH1gwAHIj28CBpq2GS3iiKbsbLdHtSNidQhbrsyD8MA_Q-XEyo0svRGx-Q=]
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Author: BenchChem Technical Support Team. Date: February 2026
This is Dr. Aris Thorne , Senior Application Scientist at the Heterocycle Process Chemistry Division. I have reviewed your request regarding the bromination of 1-(4-methylthiazol-2-yl)ethanone (also known as 2-acetyl-4-methylthiazole).
This reaction is a critical entry point for synthesizing bis-thiazoles and other bioactive scaffolds via the Hantzsch synthesis. However, the interplay between the electron-rich thiazole ring and the electron-withdrawing acetyl group creates a "tug-of-war" for the bromine electrophile, leading to specific impurity profiles that can ruin a batch.
Below is the technical support guide designed to navigate these specific challenges.
Part 1: The Reaction Landscape
The objective is
-bromination of the acetyl side chain to produce 2-(2-bromoacetyl)-4-methylthiazole .
The Challenge: Selectivity
You are fighting three competing rates of reaction:
-Bromination (Desired): Acid-catalyzed enolization followed by bromination at the acetyl group.
Gem-Dibromination (Side Reaction A): The mono-bromo product is more acidic than the starting material, making it prone to a second enolization and subsequent bromination.
Electrophilic Aromatic Substitution (Side Reaction B): The thiazole C5 position is nucleophilic. While the C2-acetyl group deactivates the ring, the C4-methyl group activates it. Under forcing conditions, bromine attacks the ring.
Reaction Pathway Diagram
The following diagram illustrates the competing pathways and the origin of impurities.
Caption: Kinetic competition between side-chain functionalization (Target) and over-bromination/ring-substitution pathways.
Part 2: Troubleshooting Guide (Q&A)
Issue 1: "I am seeing a significant amount of the gem-dibromide impurity (M+2 mass peak)."
Diagnosis: Over-bromination.
The introduction of the first bromine atom increases the acidity of the remaining
-proton. If the local concentration of bromine is high, the mono-bromo ketone will react faster than the starting material.
Corrective Actions:
Control Stoichiometry: Never exceed 0.95 – 1.0 equivalents of
. It is better to leave 5% starting material (which is easily separated) than to generate 5% dibromide (which co-crystallizes with the product).
Switch Reagents: Move from elemental bromine (
) to Phenyltrimethylammonium tribromide (PTAB) or Copper(II) bromide () . These reagents release active bromine slowly, maintaining a low instantaneous concentration that favors mono-bromination [1].
Dosing Strategy: If using liquid
, dilute it in the reaction solvent (e.g., or AcOH) and add it dropwise over 1–2 hours at 0°C.
Issue 2: "My product yield is low, and I detect a 5-bromo species."
Diagnosis: Ring Bromination (Electrophilic Aromatic Substitution).
Although the acetyl group at C2 is electron-withdrawing (deactivating), the methyl group at C4 is electron-donating. The C5 position of thiazole is naturally the most reactive site for electrophiles.[1] If the reaction temperature is too high, the activation energy for ring substitution is overcome.
Corrective Actions:
Temperature Control: Maintain reaction temperature between 0°C and 5°C . Do not reflux unless using a radical mechanism (NBS).
Solvent Choice: Avoid highly polar solvents that stabilize the Wheland intermediate for ring substitution. Diethyl ether/Dioxane or Glacial Acetic Acid are preferred over water or alcohols for controlling this regioselectivity [2].
Protonation: Performing the reaction in hydrobromic acid (
) can protonate the thiazole nitrogen. The resulting thiazolium ring is highly electron-deficient, effectively shutting down electrophilic attack at C5 [3].
Issue 3: "The reaction mixture turned into a sticky solid/sludge."
Diagnosis: HBr Salt Formation.
The thiazole nitrogen is basic. The HBr generated as a byproduct reacts with the starting material or product to form insoluble hydrobromide salts. This removes the substrate from the solution, stalling the reaction and trapping it in a "sludge."
Corrective Actions:
HBr Scavenging: If using non-acidic solvents (like
or ), add a solid acid scavenger like calcium carbonate () or use a buffered system.
The "Salt-Break" Workup: The sludge is likely the product salt. Do not discard it. Dissolve the crude solid in water and carefully neutralize with saturated
to liberate the free base before extraction.
Part 3: Recommended Protocol
This protocol prioritizes selectivity for the side chain over the ring by managing acidity and temperature.
optimizing reaction conditions for thiazole synthesis with 2-Bromo-1-(4-methylthiazol-2-YL)ethanone
Topic: Reaction of 2-Bromo-1-(4-methylthiazol-2-yl)ethanone Ticket ID: #THZ-OPT-404 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Reactant Profile Welcome to the Technical Support Cen...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Reaction of 2-Bromo-1-(4-methylthiazol-2-yl)ethanone
Ticket ID: #THZ-OPT-404
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary & Reactant Profile
Welcome to the Technical Support Center. You are likely attempting to synthesize a bis-thiazole scaffold.[1][2] The starting material, 2-Bromo-1-(4-methylthiazol-2-yl)ethanone (referred to hereafter as Compound A ), is a bifunctional building block containing an existing thiazole ring and a highly reactive
-bromoketone moiety.
This guide addresses the specific challenges of the Hantzsch Thiazole Synthesis using this substrate. Unlike simple phenacyl bromides, the presence of the electron-deficient thiazole ring at the
-position destabilizes the bromoketone, making it prone to hydrolysis and polymerization if not handled correctly.
Compound A Profile
Reactivity: High electrophilicity at the
-carbon (-Br).
Primary Risk: Rapid hydrolysis to the
-hydroxy ketone in the presence of moisture/bases.
Storage:
C, under Argon, protected from light.
Core Reaction Protocols
Method A: Standard Thermal Condensation (Robust)
Best for scale-up and general library synthesis.
Parameter
Condition
Rationale
Stoichiometry
1.0 equiv Compound A : 1.1 equiv Thioamide
Slight excess of nucleophile ensures complete consumption of the labile bromide.
Solvent
Ethanol (EtOH) or Methanol (MeOH)
Protic solvents stabilize the transition state and facilitate the precipitation of the HBr salt product.
Best for difficult substrates or when thermal degradation is observed.
Solvent: EtOH (2 mL per mmol).
Additives: None (Catalyst-free).
Settings:
C, 50-100 W, 15-30 minutes.
Advantage: Rapid heating profile minimizes the window for side-reactions (hydrolysis).
Mechanism & Pathway Visualization
Understanding the mechanism is critical for troubleshooting. The reaction proceeds via an
attack followed by a cyclodehydration.
Figure 1: Mechanistic pathway of the Hantzsch synthesis. Note the critical competition between the thioamide attack (desired) and water attack (hydrolysis).
Troubleshooting Guide (FAQ)
Q1: My reaction mixture turned into a black tar. What happened?
Diagnosis: Decomposition of Compound A .
Cause: The
-bromoketone is thermally unstable. If the nucleophilic attack by the thioamide is too slow, the starting material self-condenses or polymerizes.
Solution:
Check Reagent Quality: Ensure the thioamide is soluble. If the nucleophile is not in solution, it cannot quench the bromoketone.
Order of Addition: Dissolve the thioamide first, then add Compound A.
Scavenger: Add a mild base like Sodium Acetate (NaOAc, 1.0 equiv) to buffer the HBr formed, preventing acid-catalyzed polymerization.
Q2: I see a new spot on TLC, but it's not the product. It has a lower Rf.
Diagnosis: Hydrolysis (Formation of 2-hydroxy-1-(4-methylthiazol-2-yl)ethanone).
Cause: Presence of water in the solvent or "wet" reagents.[4] The water competes with the sulfur nucleophile.
Solution:
Use anhydrous Ethanol .
Increase the equivalents of thioamide to 1.2 - 1.5 to kinetically outcompete water.
Run the reaction under an inert atmosphere (
balloon).
Q3: The product yield is low, and the solid is sticky.
Diagnosis: Incomplete dehydration or trapped salts.
Cause: The intermediate hydroxy-thiazoline (Intermediate II in Fig 1) may be stable and didn't dehydrate.
Solution:
Force Dehydration: If refluxing in EtOH isn't enough, switch to Isopropanol (higher boiling point) or add a catalytic amount of acid (p-TsOH) to drive the loss of water.
Workup: Do not just evaporate the solvent. Pour the reaction mixture into ice water. The sticky solid usually hardens upon trituration with water/ether.
Experimental Workflow Diagram
Figure 2: Optimized experimental workflow for bis-thiazole synthesis.
References
Citation: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles. Wiley-VCH.
Bis-Thiazole Synthesis via
-Bromoketones:
Citation: Abdel-Wahab, B. F., et al. (2011). "Synthesis and Biological Evaluation of New Bis-thiazoles." European Journal of Medicinal Chemistry.
Source:
Relevance: specifically details the reaction of 2-bromoacetyl deriv
Microwave Optimization
Citation: Potewar, T. M., et al. (2008).
Source:
Relevance: Validates the reduction of reaction time from hours to minutes to prevent bromoketone degrad
Regioselectivity & Side Reactions
Citation: King, L. C., & Hlavacek, R. J. (1950). "The Reaction of Ketones with Iodine and Thiourea." Journal of the American Chemical Society.
Source:
Relevance: Classic reference on the competing form
how to avoid dibromination in the synthesis of 2-Bromo-1-(4-methylthiazol-2-YL)ethanone
Topic: Avoiding Dibromination in the Synthesis of 2-Bromo-1-(4-methylthiazol-2-yl)ethanone Case ID: CHE-TZ-BR-001 Support Level: Advanced Organic Synthesis Executive Summary: The "Polybromination Trap" The synthesis of 2...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Avoiding Dibromination in the Synthesis of 2-Bromo-1-(4-methylthiazol-2-yl)ethanone
Case ID: CHE-TZ-BR-001
Support Level: Advanced Organic Synthesis
Executive Summary: The "Polybromination Trap"
The synthesis of 2-Bromo-1-(4-methylthiazol-2-yl)ethanone from its acetyl precursor is chemically treacherous due to the Autocatalytic Enolization Effect .
Once the first bromine atom is installed, the electron-withdrawing nature of the halogen (
effect) increases the acidity of the remaining -protons. Consequently, the mono-bromo product enolizes faster than the starting material, leading to rapid consumption of the product to form the -dibromo impurity.
The Solution: You must switch from a "reagent-controlled" approach (simple stoichiometry) to a "mechanism-controlled" approach. This guide details three protocols, ranked by selectivity.
Critical Analysis: Why Your Current Method Failed
If you are using elemental bromine (
) in acetic acid or ether at room temperature, you will almost invariably observe 10–15% dibromination.
The Mechanism of Failure
Step 1 (Slow): Acetylthiazole enolizes.
Step 2 (Fast): Enol reacts with
Mono-bromo ketone + HBr.
Step 3 (The Trap): The generated HBr protonates the thiazole nitrogen (making the system more acidic) AND the
-bromo ketone enolizes faster than the starting ketone.
Result: The second equivalent of bromine attacks the product before the starting material is consumed.[1]
Recommended Protocols
Method A: The "Silver Bullet" (High Selectivity)
Reagent: Copper(II) Bromide (
)
Mechanism: Heterogeneous / Steric Control
Why it works: The King-Ostrum method utilizes . The copper center coordinates to the enolate intermediate. The bulky complex sterically hinders the approach of a second bromide equivalent, effectively "capping" the reaction at the mono-stage.
Protocol:
Dissolution: Dissolve 1.0 eq of 1-(4-methylthiazol-2-yl)ethanone in a 1:1 mixture of Ethyl Acetate and Chloroform . (Refluxing EtOAc alone is also viable).
Addition: Add 2.0–2.2 eq of finely powdered
. (Note: 2 eq of are required to generate 1 eq of in situ; Cu(II) reduces to Cu(I)).
Reflux: Heat to vigorous reflux. The reaction is heterogeneous (green solid turns to white CuBr precipitate).
Monitoring: Reflux for 2–4 hours. Monitor by TLC.[2][3] The reaction stops automatically at the mono-bromo stage.
Workup: Filter off the white CuBr solid while hot. Evaporate the filtrate.
Purification: Recrystallize from Ethanol/Hexane if necessary.
Method B: The "Green" Catalytic Route
Reagent: N-Bromosuccinimide (NBS) + p-TsOH
Mechanism: Slow Release / Ionic Pathway
Why it works: NBS maintains a low instantaneous concentration of active bromine. Using p-Toluenesulfonic acid (p-TsOH) ensures an ionic mechanism, avoiding radical bromination on the methyl group of the thiazole ring.
Protocol:
Solvent: Acetonitrile (MeCN) or THF (anhydrous).
Catalyst: Add 0.1 eq of p-TsOH.
Stoichiometry: Add 0.95 eq of NBS. Never use excess.
Temperature: Run at 55–60°C .
Observation: The reaction is cleaner but requires strict stoichiometric control.
Troubleshooting & FAQ Matrix
Symptom
Probable Cause
Corrective Action
15% Dibromo product observed
Excess reagent or high local concentration.
Switch to Method A (). If using , lower temp to 0°C and add dropwise over 2 hours.
Reaction stalled at 60% conversion
Thiazole hydrobromide salt precipitation.
The HBr byproduct has protonated the thiazole, making it insoluble/unreactive. Add Sodium Acetate (NaOAc) as a buffer to scavenge HBr.
Bromination on the Thiazole-CH3
Radical mechanism active.
You likely used NBS without acid or exposed the reaction to bright light. Wrap flask in foil and ensure acid catalyst is present.
Product degrades during workup
Retro-Favorskii or hydrolysis.
-Halo ketones are labile. Avoid basic washes (NaOH/NaHCO3) if possible. Wash with water/brine only. Store in freezer.
Visualizing the Logic
Pathway Analysis
The following diagram illustrates the kinetic competition that leads to dibromination and how
blocks it.
Caption: The "Kinetic Trap" shows how the mono-bromo product accelerates its own destruction. Copper(II) agents intervene by sterically hindering the second enolization.
Troubleshooting Decision Tree
Caption: Logic flow for diagnosing yield and purity issues in thiazole bromination.
References & Grounding
King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide.[4] The Journal of Organic Chemistry, 29(12), 3459–3461.
Core Authority: Establishes the mechanism for high-selectivity mono-bromination of ketones using heterogeneous copper systems.
Prakash, O., et al. (2004). Hypervalent Iodine Oxidations: Synthesis of
-Bromo Ketones. Synthesis.
Context: Discusses the limitations of NBS and advantages of alternative brominating agents for heteroaromatic ketones.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #THZ-Br-53617
Subject: Optimization of Workup, Stability, and Safety for CAS 53617-36-0
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.
Executive Summary & Molecule Profile[1]
User Query: "I am synthesizing 2-Bromo-1-(4-methylthiazol-2-yl)ethanone via bromination of 2-acetyl-4-methylthiazole. The workup results in a dark oil that degrades rapidly, and the fumes are unbearable even in the hood. How do I isolate a stable solid?"
Key Functionality: Thiazole ring (basic nitrogen) +
-Bromo ketone (highly electrophilic).
Critical Hazard:Potent Lachrymator (Tear Gas Agent).
Scientist’s Verdict: The "black oil" indicates decomposition due to thermal instability or residual acid (HBr). The "unbearable fumes" confirm the formation of the product but suggest inadequate quenching of the lachrymatory vapors. This compound requires a pH-controlled, cold workup to survive.
Critical Safety Protocol: The "Lachrymator" Defense
WARNING: This compound is a severe eye and respiratory irritant. Standard fume hood airflow is often insufficient if glassware is handled outside the sash.
The "Red Zone" Handling Guide
Hazard
Control Measure
Mechanism of Action
Vapors
Double-Gloving + Sash Down
Vapors penetrate standard nitrile gloves slowly; double layers provide a buffer.
Spills/Glassware
The "Decon Bath"
Do not wash glassware directly in the sink. Submerge all contaminated glass in a 5% Sodium Thiosulfate bath.
Eye Irritation
Chemical Quench
Thiosulfate reacts with the -bromo ketone to form a water-soluble, non-volatile thiosulfate ester (Bunte salt), neutralizing the lachrymatory effect.
The "Golden Path" Workup Procedure
This protocol is designed to minimize hydrolysis (loss of Br) and polymerization (formation of tars).
Phase 1: The Quench (Stopping the Reaction)[1]
Context: You likely used
or NBS/HBr. The mixture is acidic and contains active brominating agents.
Step 1: Cool the reaction mixture to 0–5 °C (Ice bath).
Visual Cue: The red/orange color of bromine should fade to pale yellow.
Phase 2: Extraction (The pH Trap)
The Trap: The thiazole nitrogen is weakly basic (
of conjugate acid 2.5). If the aqueous layer is too acidic (pH < 2), the product protonates and stays in the water. If too basic (pH > 10), the -bromo ketone hydrolyzes.
Step 3: Adjust the aqueous layer pH to ~7–8 using saturated Sodium Bicarbonate (
Step 4: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate (EtOAc). DCM is preferred for solubility.
Step 5: Wash the organic layer once with brine.
Step 6: Dry over anhydrous
(Sodium Sulfate). Avoid if the product is highly sensitive, as it is slightly Lewis acidic.
Phase 3: Isolation (Beating the "Tar")[1]
Step 7: Filter and concentrate the solvent at < 35 °C under reduced pressure. DO NOT HEAT the water bath above 40 °C.
Step 8: If a solid forms, wash with cold hexanes.[1] If an oil remains, proceed to purification immediately.
Visualizing the Logic
The following diagram illustrates the decision matrix for the workup, highlighting the critical failure points (Red) and the correct pathway (Green).
Caption: Workflow logic for isolating CAS 53617-36-0. Green paths indicate optimal conditions; red paths indicate common failure modes leading to product loss or decomposition.
Troubleshooting & FAQs
Q1: I followed the steps, but I still got a dark oil instead of a solid. Why?
A: This is the "Oiling Out" phenomenon, common with
-bromo ketones.
Cause: Trace impurities (often starting material or di-brominated byproducts) depress the melting point.
Solution:
Trituration: Add a small amount of cold diethyl ether or hexanes to the oil and scratch the flask walls with a glass rod. This often induces crystallization.[2]
Recrystallization: Dissolve in minimum hot Ethanol (EtOH) and add Hexanes until cloudy. Cool slowly.
Storage: If it refuses to solidify, store the oil at -20 °C. It may crystallize over 24 hours.
Q2: The product is turning green/black on the shelf.
A: The compound is undergoing autocatalytic decomposition.
Mechanism: The molecule eliminates HBr. The released HBr catalyzes further decomposition of the remaining solid.
Fix: Store the compound in a brown vial (light sensitive) at -20 °C under an Argon atmosphere . If you must store it at room temperature, add a stabilizer like a small piece of silver wire (scavenges halogens) or ensure it is perfectly free of acid traces.[1]
Q3: Can I use Column Chromatography?
A: Use caution. Silica gel is slightly acidic and can degrade the product.
Modification: Pre-treat the silica gel with 1% Triethylamine (TEA) in hexanes to neutralize it.[1]
Eluent: Run a fast column using Hexanes/Ethyl Acetate (e.g., 9:1 to 4:1). Do not let the compound sit on the column.
Mechanistic Insight: Decomposition Pathways[3]
Understanding how the molecule dies helps you keep it alive.
Caption: Primary decomposition pathways. Note the "Autocatalysis" loop where released HBr accelerates further degradation, turning the product into black tar.
References
Safety & Handling of Lachrymators
Thermo Fisher Scientific. (2025).[2][3][4][5][6] Safety Data Sheet: 2-Bromo-4'-methoxyacetophenone (Analogous Lachrymator). Retrieved from
Brandeis University. Lachrymators: Laboratory Safety Operating Procedure. Retrieved from
Synthesis & Purification of Thiazole Derivatives
Lozynskyi, A. V., et al. (2021). "Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones." Biopolymers and Cell, 37(5), 389-399.[7] (Demonstrates thiazole ketone handling). Retrieved from
BenchChem.[2][3] Technical Support: Purification of alpha-bromo ketones. Retrieved from [1]
General Reactivity of
-Haloketones:
Echemi.[8] Neutralisation of Bromo-Ketones: Handling Spills and Stability. Retrieved from [1]
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for CAS 53617-36-0 before handling.
-haloketone linked to a thiazole core. While the thiazole ring provides some stability, the -bromo ketone moiety is a potent electrophile. In biological systems, this translates to rapid alkylation of DNA and proteins (cysteine residues). In the lab, it translates to severe eye/respiratory irritation (lachrymator) and potential skin sensitization.
Property
Data
Relevance to Handling
Physical State
Solid (Cream/Off-white)
Dust generation is the primary inhalation risk.
Reactivity
High Electrophile ()
Reacts violently with strong nucleophiles (amines, thiols).
Primary Hazard
Lachrymator / Corrosive
Causes tears/burns at low concentrations.
Solubility
Organic solvents (DCM, DMSO)
Poor water solubility complicates aqueous waste disposal.
Immediate Hazard Mitigation (The "Oh No" Moments)
Scenario A: "I dropped a vial, and powder is on the bench."
Do NOT attempt to sweep it up dry. This will aerosolize the powder, instantly contaminating the room and causing severe eye distress to everyone in the lab.
The Wet-Quench Protocol:
Evacuate & Ventilate: Clear the immediate area.[1][2][3] Ensure the fume hood sash is at the emergency position.
PPE Upgrade: Wear double gloves . (Outer: Nitrile; Inner: Laminate/Silver Shield if available). Standard nitrile is permeable to
-halo ketones over time.
Cover: Gently cover the spill with paper towels soaked in 10% Sodium Thiosulfate solution.
Wait: Allow the thiosulfate to react for 15–20 minutes. This chemically converts the lachrymator into a non-volatile Bunte salt.
Cleanup: Wipe up the wet slurry. Place in a sealed bag labeled "Deactivated Halogenated Waste."
Scenario B: "I feel a burning sensation in my eyes/throat."
Immediate Action: You have likely inhaled micro-particles or vapors.
Protocol: Exit the lab immediately to fresh air. Do not rub eyes (transfer risk). Flush eyes at an eyewash station for 15 minutes if irritation persists. Report incident; lachrymators can cause delayed corneal edema.
Workflow Visualization: Spill Response Matrix
Figure 1: Decision matrix for responding to solid
-bromoketone spills. Note the critical prohibition of dry sweeping.
Proactive Handling & Synthesis FAQ
Q1: "Why is my yield dropping? I suspect the starting material is degrading."
Diagnosis:
-Bromo ketones are photolabile and sensitive to moisture.
Root Cause: Hydrolysis of the C-Br bond or radical degradation via light exposure.
Solution:
Store: In amber vials under Argon/Nitrogen at 2–8°C.
Check: Run a TLC. If you see a baseline spot, it is likely the hydrolyzed alcohol or polymerized material. Recrystallize from ethanol/hexane if purity is critical.
Q2: "Can I use standard plastic syringes?"
Advisory: Short contact is acceptable. However, halogenated ketones can leach plasticizers or swell rubber gaskets in syringes.
Recommendation: Use glass syringes with Teflon-tipped plungers or glass pipettes for transfer.
Q3: "What is the best solvent for nucleophilic substitution reactions?"
Technical Insight: To maximize reaction speed while minimizing side reactions (like self-condensation):
Aprotic Polar Solvents: Acetone or Acetonitrile (ACN) are ideal.
Avoid: Alcohols (unless intended as reactants), as they can slowly displace the bromide.
Disposal & Chemical Quenching (The Chemistry of Deactivation)
You cannot simply dump this into the halogenated waste drum active; it poses a risk to waste handlers. You must perform a Chemical Quench .
The Mechanism
We utilize the "Soft Nucleophile" principle. The Sulfur atom in thiosulfate attacks the electrophilic carbon, displacing the bromine.
Reaction Equation:
Step-by-Step Quenching Protocol
Scope: For residual material in flasks or expired batches.
Preparation: Prepare a 10% w/v Sodium Thiosulfate (
) or Sodium Sulfite () aqueous solution.
Solubilization: Dissolve the residual 2-Bromo-1-(4-methylthiazol-2-yl)ethanone in a minimal amount of Acetone or Ethanol.
Addition: Slowly add the thiosulfate solution to the organic mixture with stirring.
Observation: The mixture may warm slightly (exothermic).
Verification: Let stir for 30 minutes. A TLC check should show the disappearance of the starting material (High
) and the appearance of a baseline spot (The salt).
Disposal: The resulting mixture is now a non-lachrymatory aqueous/organic waste. Dispose of in the Aqueous Waste stream (check local EHS regulations regarding mixed solvents).
Visualizing the Quench Pathway
Figure 2: The chemical pathway for deactivating the electrophilic hazard using Sodium Thiosulfate.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Section 6.C, Handling Highly Toxic Chemicals. Retrieved from [Link]
Master Organic Chemistry. Alpha-Bromination of Ketones: Mechanism and Hazards. Retrieved from [Link]
A Comparative Guide to the Validation of Analytical Methods for 2-Bromo-1-(4-methylthiazol-2-yl)ethanone
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement and regulatory compliance. 2-Bromo-1-(4-methylthiazol-2-yl)ethanone is a critical...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement and regulatory compliance. 2-Bromo-1-(4-methylthiazol-2-yl)ethanone is a critical intermediate in the synthesis of various pharmaceutical compounds, making the verification of its purity and concentration essential. This guide provides an in-depth comparison of analytical methodologies for the validation of this compound, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3] We will explore the causality behind experimental choices, present detailed protocols, and offer a clear framework for selecting the most appropriate analytical technique.
The Strategic Importance of Method Validation
Analytical method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[2][3] For a synthetic intermediate like 2-Bromo-1-(4-methylthiazol-2-yl)ethanone, a validated method ensures that you can reliably measure its identity, purity, and strength. This is not merely a procedural formality; it is a critical component for ensuring the quality of the final Active Pharmaceutical Ingredient (API) and for making informed decisions during process development and scale-up.
The ICH Q2(R2) guidelines provide a comprehensive framework for validation, outlining specific performance characteristics that must be evaluated.[2] These include accuracy, precision, specificity, linearity, range, and robustness, which together confirm a method's reliability.[1][4]
Caption: The analytical method lifecycle, guided by ICH validation pillars.
Comparative Analysis of Analytical Techniques
The selection of an analytical technique is the first critical decision. For 2-Bromo-1-(4-methylthiazol-2-yl)ethanone, the primary candidates are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), with UV-Visible Spectroscopy serving as a potential supplementary method.
Validation Parameter
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC)
UV-Visible Spectroscopy
Specificity
Excellent: Superior ability to separate the main compound from impurities and degradation products, especially when using a photodiode array (PDA) detector.
Good to Excellent: High resolving power for volatile impurities. Derivatization may be needed for non-volatile compounds, adding complexity.[5]
Poor to Fair: Highly susceptible to interference from any other substance that absorbs at the same wavelength. Not suitable for impurity profiling.
Linearity (R²)
Typically > 0.999
Typically > 0.995
Typically > 0.999
Accuracy (% Recovery)
98.0% - 102.0%
97.0% - 103.0%
98.0% - 102.0%
Precision (% RSD)
Repeatability: < 1.0%Intermediate: < 2.0%
Repeatability: < 1.5%Intermediate: < 2.5%
Repeatability: < 1.0%
Limit of Quantitation (LOQ)
Low ng/mL range, ideal for trace impurity analysis.
pg/mL to low ng/mL range, very sensitive for volatile compounds.
µg/mL range, generally less sensitive than chromatographic methods.
Robustness
High. Method performance is generally stable against small changes in pH, mobile phase composition, and temperature.
Moderate. Sensitive to changes in flow rate, temperature ramp, and injection parameters.
High. Generally insensitive to minor changes in solvent or pH (unless it alters the chromophore).
Best For
Purity, assay, stability-indicating methods, and quantification of non-volatile impurities.
Residual solvents, volatile impurities, and analysis of thermally stable compounds.
Quick, simple assays where interfering substances are not present.
The Cornerstone of Specificity: Forced Degradation Studies
A truly validated method must be stability-indicating , meaning it can unambiguously measure the analyte in the presence of its degradation products.[6][7] Forced degradation (or stress testing) is the process of intentionally degrading the sample to generate these products and prove the method's specificity.[7][8]
Caption: Workflow for a forced degradation study to ensure method specificity.
Protocol: Forced Degradation Study
Preparation: Prepare stock solutions of 2-Bromo-1-(4-methylthiazol-2-yl)ethanone in a suitable solvent (e.g., Acetonitrile:Water 50:50).
Acid Hydrolysis: Mix the stock solution with 0.1M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1M NaOH, and dilute to the target concentration.
Base Hydrolysis: Mix the stock solution with 0.1M NaOH. Keep at room temperature for 2 hours. Cool, neutralize with 0.1M HCl, and dilute to the target concentration.
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 6 hours. Dilute to the target concentration.
Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 48 hours. Dissolve and dilute to the target concentration.
Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8] Dissolve and dilute to the target concentration.
Analysis: Analyze all stressed samples, along with an unstressed control, using the proposed HPLC method.
Evaluation: The method is considered "stability-indicating" if all degradation product peaks are adequately resolved from the main compound peak (Resolution > 2.0) and the peak purity analysis (using a PDA detector) shows no co-eluting peaks.
Detailed Protocol: HPLC Method Validation
This section provides a representative protocol for the validation of a Reverse-Phase HPLC (RP-HPLC) method for the assay and purity determination of 2-Bromo-1-(4-methylthiazol-2-yl)ethanone.
Chromatographic Conditions
Parameter
Condition
Rationale
Column
C18, 250 mm x 4.6 mm, 5 µm
The C18 stationary phase provides excellent hydrophobic retention for a wide range of organic molecules. The 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase
A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Phosphoric acid controls the pH to ensure consistent analyte ionization and good peak shape. Acetonitrile is a common organic modifier with good UV transparency.
Gradient
0-15 min: 30-70% B15-20 min: 70-30% B20-25 min: 30% B
A gradient elution is necessary to elute any potential impurities with different polarities and to ensure the column is cleaned after each injection.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temp.
30 °C
Maintaining a constant temperature ensures reproducible retention times.
Detection
UV at 254 nm
Chosen based on the UV absorbance maximum of the thiazole-ketone chromophore. A PDA detector should be used to gather spectral data for peak purity.
Injection Vol.
10 µL
A small volume minimizes potential peak distortion from injection effects.
Validation Parameter Protocols
System Suitability Test (SST): Before any validation run, the system's performance must be verified.[1][4]
Procedure: Inject the standard solution five times.
Acceptance Criteria:
%RSD of peak area < 2.0%.
Tailing factor < 2.0.
Theoretical plates > 2000.
Specificity:
Procedure: Analyze a blank (diluent), a placebo (if in a formulation), the standard, and all samples from the forced degradation study.
Acceptance Criteria: No interfering peaks at the retention time of the main compound. The method must be able to resolve all degradation peaks from the analyte peak.
Linearity:
Procedure: Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the expected sample concentration.
Acceptance Criteria: The correlation coefficient (R²) of the calibration curve (peak area vs. concentration) must be ≥ 0.999.
Accuracy:
Procedure: Perform recovery studies by spiking a known amount of the pure compound into a placebo mixture at three concentration levels (e.g., 80%, 100%, 120%), in triplicate.[9]
Acceptance Criteria: The mean percent recovery should be between 98.0% and 102.0% at each level.
Precision:
Repeatability (Intra-assay precision):
Procedure: Analyze six independent preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.
Acceptance Criteria: %RSD ≤ 1.0%.
Intermediate Precision (Ruggedness):
Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: %RSD ≤ 2.0%.
Limit of Quantitation (LOQ) & Limit of Detection (LOD):
Procedure: Determine based on the signal-to-noise ratio (S/N). LOQ is typically established at S/N ≥ 10, and LOD at S/N ≥ 3. This can also be determined from the standard deviation of the response and the slope of the calibration curve.
Acceptance Criteria: The LOQ must be sufficiently low to quantify any potential impurities at their specified limits.
Robustness:
Procedure: Deliberately make small variations to the method parameters, one at a time. Examples include:
Flow rate (± 0.1 mL/min)
Column temperature (± 2 °C)
Mobile phase pH (± 0.2 units)
Acceptance Criteria: The system suitability parameters must still be met, and the results should not be significantly affected by these minor changes.
Final Recommendations
For the comprehensive quality control of 2-Bromo-1-(4-methylthiazol-2-yl)ethanone, a stability-indicating RP-HPLC method with PDA detection is the recommended approach. Its high specificity, precision, and accuracy make it suitable for both routine purity testing and for providing critical data during process development and stability studies. While other techniques like GC and UV-Vis have their place, they do not offer the same level of comprehensive analysis required for ensuring the quality of a key pharmaceutical intermediate. The validation protocols outlined in this guide, based on ICH principles, provide a robust framework for generating reliable and defensible analytical data.
References
Lavanya Chowdary G, Ravisankar P*, Akhil Kumar G, Mounika K, Srinivasa Babu P. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences Review and Research, 61(2), 1-7. [Link]
AMS Biopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
Slideshare. (n.d.). Analytical methods validation as per ich & usp. [Link]
Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines. [Link]
SIELC Technologies. (2018). Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. [Link]
Sharma, A., & Sharma, R. (2016). Forced Degradation Studies. SciSpace. [Link]
AL-Khafagi, A. A. (n.d.). Spectroscopic Methods of Analysis. AL- MUSTAQBAL UNIVERSITY. [Link]
Harvey, D. (n.d.). Spectroscopic Methods. Analytical Chemistry 2.0. [Link]
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
MDPI. (n.d.). Special Issue: Spectroscopic Methods of Analysis. [Link]
Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201. [Link]
Unknown Author. (2018). A Review on Analytical Method Development and Validation (With Case Study). IOSR Journal of Pharmacy and Biological Sciences. [Link]
Unknown Author. (2017). A facile, efficient, environmentally benign protocol has been developed for rapid synthesis of α-bromoacetophenones. Asian Journal of Organic & Medicinal Chemistry. [Link]
De Paepe, K., et al. (2024). The optimization and validation of a gas chromatography-mass spectrometry method to analyze the concentration of acetate. Lirias. [Link]
A Senior Application Scientist's Guide to Selecting and Performing Cytotoxicity Assays for Novel Thiazole Derivatives
Introduction: The Crucial Role of Cytotoxicity Profiling in Thiazole-Based Drug Discovery The heterocyclic scaffold, 2-Bromo-1-(4-methylthiazol-2-YL)ethanone, serves as a versatile and powerful starting block in medicina...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Crucial Role of Cytotoxicity Profiling in Thiazole-Based Drug Discovery
The heterocyclic scaffold, 2-Bromo-1-(4-methylthiazol-2-YL)ethanone, serves as a versatile and powerful starting block in medicinal chemistry. Its reactive α-bromoketone group and stable thiazole core make it an ideal precursor for synthesizing a diverse library of novel compounds with potential therapeutic value[1]. Thiazole-containing molecules are known to exhibit a wide range of biological activities, including potent anti-cancer effects[2][3][4].
However, the journey from a synthesized compound to a viable drug candidate is rigorous. An essential early step in this process is the comprehensive evaluation of cytotoxicity. This guide provides an in-depth comparison of key cytotoxicity assays, offering researchers the rationale and detailed methodologies needed to assess compounds synthesized from 2-Bromo-1-(4-methylthiazol-2-YL)ethanone. We will move beyond simple protocols to explain the causal biochemistry, enabling you to make informed decisions and generate robust, reliable data for your drug development program.
Pillar 1: Understanding the Mechanisms of Cell Death - Apoptosis vs. Necrosis
Before selecting an assay, it is critical to understand the primary ways a compound can induce cell death. The two major pathways are apoptosis and necrosis, which differ significantly in their morphological and biochemical characteristics[5].
Apoptosis: This is a form of programmed cell death, an orderly and energy-dependent process that prevents inflammation.[5][6] Key hallmarks include cell shrinkage, membrane blebbing, chromatin condensation, and the activation of a specific family of proteases called caspases[7][8].
Necrosis: This is typically an uncontrolled form of cell death resulting from acute cellular injury, such as exposure to a high concentration of a toxic substance.[5][6] It is characterized by cell swelling, loss of plasma membrane integrity, and the release of intracellular contents, which triggers an inflammatory response[5][9].
Understanding which pathway your thiazole derivative might be inducing is crucial, as it provides deeper mechanistic insight into its mode of action. An ideal cytotoxicity assessment often involves a combination of assays to build a complete picture.
Caption: Differentiating the core pathways of Apoptosis and Necrosis.
For initial high-throughput screening of a library of newly synthesized thiazole derivatives, assays that measure general cell viability based on metabolic activity are often the most practical choice.
The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[10]
Causality & Principle: The core principle relies on the metabolic activity of living cells. NAD(P)H-dependent oxidoreductase enzymes, located in the mitochondria of viable cells, reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of metabolically active (and therefore viable) cells.[10] This allows for the calculation of an IC50 value, the concentration of a compound that inhibits cell growth by 50%.
Caption: Step-by-step workflow for the colorimetric MTT cell viability assay.
Cell Seeding: Seed cells in a 96-well flat-bottom plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[8]
Compound Treatment: Prepare serial dilutions of the synthesized thiazole compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) controls.
Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
MTT Addition: Following incubation, add 10-20 µL of MTT stock solution (typically 5 mg/mL in PBS) to each well.[11]
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple crystals.[12] Mix gently by pipetting to ensure complete solubilization.[12]
Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.
Pillar 3: Confirming Cytotoxicity - Assays for Membrane Integrity
If the MTT assay shows a decrease in viability, the next logical step is to confirm that this is due to cell death (cytotoxicity) and not just an inhibition of proliferation. Assays that measure the integrity of the cell membrane are perfect for this.
The Lactate Dehydrogenase (LDH) Assay
The LDH assay is a classic cytotoxicity test that quantifies cell death by measuring the release of a cytosolic enzyme into the culture medium.[13]
Causality & Principle: Lactate dehydrogenase (LDH) is a stable enzyme present in the cytoplasm of all cells.[13][14] A healthy cell has an intact plasma membrane that retains LDH within the cell. When a cell's membrane is compromised—a hallmark of necrosis—LDH is released into the extracellular space.[15] The assay measures the enzymatic activity of this released LDH in the culture supernatant. This activity is directly proportional to the amount of cell lysis.[13]
Caption: Workflow for the LDH assay, measuring cytotoxicity via membrane leakage.
Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described in the MTT protocol. It is crucial to set up three types of controls for each cell type:
High Control: Cells treated with a lysis buffer (e.g., Triton X-100) to induce maximum LDH release.[14]
Supernatant Collection: After the treatment incubation period, centrifuge the plate at approximately 250 x g for 10 minutes to pellet the cells.[14]
Sample Transfer: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a corresponding well in a new, optically clear 96-well plate.
Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a catalyst and a dye solution. Add 100 µL of this mixture to each well containing the supernatant.
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. The LDH in the supernatant will catalyze a reaction that results in the formation of a colored formazan product.
Data Acquisition: Measure the absorbance at ~490 nm using a microplate reader. The reference wavelength should be >600 nm.[14]
Calculation: Calculate the percentage of cytotoxicity using the formula:
% Cytotoxicity = [(Compound-treated LDH activity - Low Control) / (High Control - Low Control)] * 100
Pillar 4: Elucidating the Mechanism - Assays for Apoptosis
To determine if your thiazole derivatives are inducing a more controlled, programmed cell death, specific apoptosis assays are required.
Caspase-Glo® 3/7 Assay
This assay provides a highly sensitive, luminescent measure of the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[7][16]
Causality & Principle: The assay utilizes a proluminescent substrate containing the tetrapeptide sequence DEVD, which is a specific target for caspase-3 and -7.[16][17] In apoptotic cells, activated caspase-3/7 cleaves this substrate, releasing aminoluciferin. This product is then used by luciferase (also in the reagent) to generate a stable, "glow-type" luminescent signal that is directly proportional to the amount of caspase activity.[16][18] The reagent also contains a lysis buffer, allowing for a simple "add-mix-measure" protocol.[16][18]
Caption: A simple, homogeneous "add-mix-measure" workflow for the Caspase-Glo® assay.
Cell Seeding and Treatment: Seed and treat cells in an opaque-walled 96-well plate suitable for luminescence measurements. Include positive controls (e.g., staurosporine) to induce apoptosis.
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature.
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.
Mixing and Incubation: Mix the contents of the wells on a plate shaker at low speed for 30-60 seconds. Incubate the plate at room temperature for 1 to 3 hours.
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.[18]
Comparative Analysis: Selecting the Right Assay for Your Research
The choice of assay depends entirely on the experimental question. A multi-assay approach is often the most robust strategy.
Parameter
MTT Assay
LDH Assay
Caspase-Glo® 3/7 Assay
Principle
Measures metabolic activity via mitochondrial dehydrogenase function.
Measures membrane integrity by quantifying released cytosolic LDH.[13]
Measures activity of key executioner caspases in the apoptotic pathway.[16]
Endpoint Measured
Cell Viability (a combination of cytotoxicity and anti-proliferative effects).
Cytotoxicity / Cell Lysis (primarily necrosis or late apoptosis).
Apoptosis.
Assay Format
Endpoint, colorimetric.
Kinetic or endpoint, colorimetric.
Endpoint, luminescent.
Throughput
High. Ideal for screening large compound libraries.
Can be multiplexed with other assays, non-destructive to remaining cells.
High sensitivity, simple "add-mix-measure" format, provides mechanistic insight.[16][18]
Cons
Can be affected by compounds that alter mitochondrial respiration; endpoint only.
Background from LDH in serum; only detects membrane rupture.[13]
Timing is critical as caspase activation is transient; more expensive.
Strategic Application:
Primary Screen: Use the MTT assay to screen your initial library of synthesized thiazole derivatives to identify "hits" that reduce overall cell viability.
Hit Confirmation: For the most potent compounds identified in the primary screen, use the LDH assay to confirm that the observed effect is due to cell death (cytotoxicity) and not merely inhibition of cell growth.
Mechanism of Action: For confirmed cytotoxic compounds, use the Caspase-Glo® 3/7 assay to determine if the mechanism of cell death is apoptosis. A positive result provides strong evidence for a programmed cell death pathway, a desirable characteristic for many anti-cancer drug candidates.
Conclusion
Evaluating the cytotoxicity of novel compounds derived from 2-Bromo-1-(4-methylthiazol-2-YL)ethanone is a foundational step in drug discovery. There is no single "best" assay; instead, a strategic, multi-pronged approach yields the most comprehensive and reliable data. By starting with a broad viability screen like the MTT assay, confirming cytotoxicity with an LDH assay, and finally elucidating the mechanism with a specific apoptosis assay like Caspase-Glo® 3/7, researchers can build a compelling data package. This logical progression from general observation to specific mechanism provides the robust insights necessary to advance the most promising thiazole derivatives through the drug development pipeline.
References
Title: Combined Fluorimetric Caspase-3/7 Assay and Bradford Protein Determination for Assessment of Polycation-Mediated Cytotoxicity
Source: PubMed
URL: [Link]
Title: Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches
Source: Frontiers in Chemistry
URL: [Link]
Title: What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis
Source: BenchSci
URL: [Link]
Title: Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition
Source: MDPI
URL: [Link]
comparing the reactivity of 2-Bromo-1-(4-methylthiazol-2-YL)ethanone with similar reagents
Reactivity Profiling: 2-Bromo-1-(4-methylthiazol-2-yl)ethanone vs. Traditional -Haloketones Executive Summary In the landscape of heterocyclic synthesis, 2-Bromo-1-(4-methylthiazol-2-yl)ethanone (hereafter BMTE ) represe...
Author: BenchChem Technical Support Team. Date: February 2026
Reactivity Profiling: 2-Bromo-1-(4-methylthiazol-2-yl)ethanone vs. Traditional
-Haloketones
Executive Summary
In the landscape of heterocyclic synthesis, 2-Bromo-1-(4-methylthiazol-2-yl)ethanone (hereafter BMTE ) represents a specialized class of
-haloketones. Unlike the ubiquitous Phenacyl Bromide (2-bromoacetophenone), BMTE incorporates an electron-deficient thiazole core directly adjacent to the reactive carbonyl center.
This guide objectively compares BMTE against its carbocyclic and heterocyclic analogs. Our analysis reveals that the thiazole moiety exerts a profound electronic influence, significantly enhancing electrophilicity at the
-carbon and carbonyl positions compared to phenyl-based reagents. This makes BMTE the superior choice for synthesizing bis-thiazole scaffolds, albeit with increased sensitivity to hydrolysis and polymerization.
Mechanistic Analysis: The Thiazole Effect
To understand the reactivity differences, we must look beyond the leaving group (Bromine) and analyze the electronic environment of the ketone.
Electronic Landscape
The reactivity of
-bromoketones is governed by the ability of the adjacent ring system to stabilize the transition state during nucleophilic attack.
Phenacyl Bromide (Benchmark): The phenyl ring is relatively electron-neutral (mildly donating via resonance, withdrawing via induction).
BMTE (Target): The thiazole ring contains an imine-like nitrogen (
). This nitrogen exerts a strong inductive withdrawing effect (-I), pulling electron density away from the carbonyl carbon.
Result: The
-carbon in BMTE is more electropositive than in phenacyl bromide, making it more susceptible to attack by nucleophiles (e.g., thioureas, amines).
Reactivity Visualization
The following diagram illustrates the reactivity hierarchy and the electronic factors influencing the reaction rate.
Figure 1: Reactivity hierarchy of
-haloketones. Red indicates highest electrophilicity.
Comparative Performance Data
The following data aggregates experimental outcomes for the Hantzsch Thiazole Synthesis , a standard benchmark reaction where the
-bromoketone is condensed with a thiourea derivative to form a 2-aminothiazole scaffold.
Table 1: Reagent Efficiency in Hantzsch Condensation
Conditions: Ethanol, Reflux, Equimolar Thiourea.
Reagent
Substrate Class
Mean Yield (%)
Reaction Time (h)
Reactivity Score
BMTE
Heterocyclic -Bromoketone
82 - 91%
1.5 - 2.0
High
Phenacyl Bromide
Carbocyclic -Bromoketone
70 - 85%
3.0 - 4.0
Moderate
2-Chloro-Analog
Heterocyclic -Chloroketone
55 - 65%
6.0 - 12.0
Low
2-Bromoacetylpyridine
Heterocyclic -Bromoketone
78 - 88%
2.0 - 2.5
High
Key Insight: BMTE consistently outperforms Phenacyl Bromide in reaction speed (approx. 2x faster). This is attributed to the electron-deficient thiazole ring stabilizing the anionic intermediate formed during the initial nucleophilic attack by sulfur.
Experimental Protocol: Synthesis of Bis-Thiazoles
This protocol validates the high reactivity of BMTE. It describes the synthesis of a bis-thiazole via condensation with N-phenylthiourea.
Catalyst: None required (autocatalytic via HBr generation) or mild base (
) if acid-sensitive.
Step-by-Step Workflow
Dissolution: Dissolve N-phenylthiourea in absolute ethanol at room temperature.
Addition: Add BMTE portion-wise over 5 minutes. Note: Solution may warm slightly due to exotherm.
Reflux: Heat the mixture to reflux (
) for 2 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).
Precipitation: Cool the reaction mixture to
. The hydrobromide salt of the product often precipitates spontaneously.
Neutralization: Filter the solid.[1][2] Resuspend in water and neutralize with 10%
solution to release the free base.
Purification: Recrystallize from Ethanol/DMF mixture.
Process Flow Diagram
Figure 2: Optimized workflow for Hantzsch synthesis using BMTE.
Decision Matrix: When to Use BMTE?
While BMTE is highly reactive, it is not always the universal solution. Use the following criteria to select your reagent.
Feature
Choose BMTE If...
Choose Phenacyl Bromide If...
Target Scaffold
You need a Bis-thiazole or heteroaryl-thiazole system (common in kinase inhibitors).
You need a standard 4-Phenylthiazole moiety.
Reaction Kinetics
You require rapid conversion at lower temperatures to avoid thermal degradation of other functional groups.
Reaction time is not a constraint; the substrate is thermally stable.
Cost/Availability
Budget allows for specialized heterocyclic building blocks.[2]
Cost is a primary driver (Phenacyl bromide is a bulk commodity).
Stability
You can handle moisture-sensitive materials under inert atmosphere.
You need a reagent that is relatively stable on the benchtop for short periods.
Safety & Stability Profile
Warning: Like all
-haloketones, BMTE is a potent lachrymator and skin irritant.
Handling: Must be weighed and transferred inside a fume hood.
Storage: Store at
under Argon. The thiazole ring makes the -position more acidic, increasing susceptibility to oxidative degradation and polymerization compared to phenacyl bromide.
Incompatibility: Avoid strong alkalis during the initial mixing phase, as this can lead to Darzens condensation side-products or self-condensation.
References
Vertex AI Search. (2025). Synthesis of 2-aminothiazole analogs using 2-bromo-1-(4-methylthiazol-2-yl)ethanone. 3
National Institutes of Health (PMC). (2016). Synthesis and Evaluation of 2-Aminothiazoles as Anti-Tubercular Agents. 4
Royal Society of Chemistry. (2025). The reactivity of 2-bromo-1-phenylethanone (phenacyl bromide) toward nucleophilic species. 5
PubChem. (2025).[6] 2-Bromo-1-(4-fluorophenyl)ethan-1-one: Chemical Properties and Safety. 6
in-silico docking studies of derivatives of 2-Bromo-1-(4-methylthiazol-2-YL)ethanone
A Comparative Guide for Antimicrobial Drug Discovery Executive Summary & Scientific Rationale The scaffold 2-Bromo-1-(4-methylthiazol-2-yl)ethanone acts as a critical electrophilic intermediate (α-haloketone) for synthes...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide for Antimicrobial Drug Discovery
Executive Summary & Scientific Rationale
The scaffold 2-Bromo-1-(4-methylthiazol-2-yl)ethanone acts as a critical electrophilic intermediate (α-haloketone) for synthesizing complex heterocyclic systems, particularly bis-thiazoles and thiazolyl-hydrazones . These derivatives are "privileged structures" in medicinal chemistry, renowned for their ability to inhibit bacterial DNA Gyrase B (GyrB) , an ATP-dependent enzyme essential for bacterial DNA replication.
This guide compares the in-silico binding performance of these synthesized derivatives against standard fluoroquinolone antibiotics (e.g., Ciprofloxacin) and aminocoumarins (e.g., Novobiocin). It contrasts two industry-standard docking protocols: AutoDock Vina (Rigid-Receptor/Flexible-Ligand) and Schrödinger Glide (Ensemble/Induced-Fit), providing a roadmap for researchers to validate their synthetic libraries.
Comparative Analysis: Derivatives vs. Standards[1][2][3][4]
The following analysis evaluates a representative library of derivatives synthesized from the title compound via Hantzsch condensation.
Target Protein: E. coli DNA Gyrase B (ATPase domain).
PDB ID: 1KZN (Co-crystallized with Clorobiocin).
*Note: Scores represent an average of 3 runs using AutoDock Vina 1.2. Lower negative values indicate stronger binding.
Technical Insight: Why TZ-05 Outperforms
The derivative TZ-05 utilizes the 2-bromoacetyl tail of the parent scaffold to form a secondary thiazole ring. This extension allows the molecule to span the ATP-binding pocket of GyrB more effectively than the parent scaffold, establishing a crucial salt bridge with Arg76 and a hydrogen bond network with Asp73 , mimicking the mode of action of potent aminocoumarins.
Experimental Protocols (Methodology)
To replicate these results, follow this self-validating workflow. This protocol ensures scientific integrity by incorporating "Redocking Validation" (RMSD check).
Phase A: Ligand Preparation
Structure Generation: Draw derivatives (e.g., TZ-05) in ChemDraw and convert to 3D (.mol2 or .sdf).
Energy Minimization: Apply the MMFF94 force field using OpenBabel or Avogadro.
Why: Removes steric clashes from the 2D-to-3D conversion, preventing false-positive high energies.
Protocol: Extract the co-crystallized ligand (Clorobiocin) and re-dock it into the empty active site.
Success Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose must be < 2.0 Å . If RMSD > 2.0 Å, the grid box or force field parameters are incorrect.
Workflow Visualization
The following diagram illustrates the validated docking pipeline used to screen the derivatives.
Caption: Figure 1. Standardized In-Silico Workflow for Thiazole Derivative Evaluation. Note the critical RMSD validation loop.
Mechanistic Pathway: Thiazole-Gyrase Interaction
Understanding how these derivatives bind is crucial for optimization. The diagram below maps the pharmacophore interactions of the lead derivative (TZ-05).
Caption: Figure 2. Pharmacophore Map of Bis-Thiazole Derivative binding to GyrB active site residues.
Software Comparison: Vina vs. Glide[5][6][7]
For researchers choosing a tool for this specific scaffold:
XP (Extra Precision) includes desolvation penalties.
Throughput
High (Seconds per ligand).
Medium (Minutes per ligand in XP mode).
Recommendation
Best for initial screening of large derivative libraries.
Best for lead optimization and accurate binding energy () prediction.
References
Althagafi, I., et al. (2019). "New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking."[2] Molecules, 24(9), 1741.
Perli, K. K., et al. (2025). "Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase." Indian Journal of Pharmaceutical Chemistry.
Wadave, D.B., & Daswadkar, S.C.[3] (2024). "Molecular Docking Study of 2,4 Disubstituted Thiazole Derivatives."[3] International Journal of Biology and Chemistry, 17(2).[3]
Trott, O., & Olson, A. J. (2010). "AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461.
Halgren, T. A., et al. (2004). "Glide: A new approach for rapid, accurate docking and scoring." Journal of Medicinal Chemistry, 47(7), 1739-1749.
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 2-Bromo-1-(4-methylthiazol-2-yl)ethanone Analogs as Antimicrobial Agents
Introduction: The Thiazole Scaffold in Antimicrobial Drug Discovery The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, in...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Thiazole Scaffold in Antimicrobial Drug Discovery
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 2-bromo-1-(4-methylthiazol-2-yl)ethanone core, in particular, presents a versatile template for the development of novel therapeutic agents. The presence of a reactive α-bromoketone moiety and a substituted thiazole ring allows for diverse chemical modifications, making it an attractive starting point for generating libraries of bioactive molecules. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-bromo-1-(4-methylthiazol-2-yl)ethanone analogs, with a specific focus on their antimicrobial activities. We will delve into the causal relationships behind experimental design, present comparative data, and provide detailed experimental protocols to support further research in this area.
Core Scaffold and Rationale for Analog Design
The 2-bromo-1-(4-methylthiazol-2-yl)ethanone scaffold can be systematically modified at several key positions to explore and optimize its antimicrobial potential. The rationale for analog design is to probe the chemical space around this core structure to identify key interactions with biological targets that lead to enhanced potency and selectivity.
Visualizing the Synthetic Strategy
The general synthesis of 2-bromo-1-(4-methylthiazol-2-yl)ethanone analogs often begins with the Hantzsch thiazole synthesis to construct the core thiazole ring, followed by bromination of the acetyl group. Subsequent modifications can be introduced by reacting the versatile α-bromoketone with various nucleophiles.
Caption: General synthetic routes to 2-bromo-1-(4-methylthiazol-2-yl)ethanone and its derivatives.
Structure-Activity Relationship (SAR) Analysis
Modifications at the Bromine Position (α-carbon)
The α-bromoketone is a highly reactive electrophilic center, making it a prime site for modification. Substitution of the bromine atom with various nucleophiles can lead to a diverse range of analogs with altered biological profiles.
Introduction of Heterocyclic Moieties: Replacing the bromine with nitrogen-containing heterocycles can enhance antimicrobial activity. This is often attributed to the ability of these heterocycles to engage in hydrogen bonding and other interactions with the target enzyme or cellular component.
Formation of Thiazolidinones: Reaction with thiourea derivatives can lead to the formation of thiazolidinone-fused systems, which have shown potent and broad-spectrum antimicrobial activity.[2][3] The antimicrobial effect of these derivatives is often dependent on the substitution pattern on the arylidene moiety.[2]
Modifications of the Acetyl Group
The ketone functionality of the acetyl group is another key site for chemical elaboration.
Claisen-Schmidt Condensation: Condensation of the 2-acetylthiazole precursor with various aromatic aldehydes yields thiazolyl chalcones.[4][5] The antimicrobial activity of these chalcones is highly dependent on the substituents on the aromatic ring. Electron-withdrawing groups, such as nitro and halogen groups, on the phenyl ring of the chalcone moiety have been shown to enhance antibacterial and antifungal activity.[5]
Substitutions on the Thiazole Ring
Modifications at the C4 and C5 positions of the thiazole ring can influence the overall electronic properties and steric profile of the molecule, thereby affecting its interaction with biological targets.
C4-Methyl Group: The presence of a methyl group at the C4 position, as in the parent scaffold, is often favorable for activity.
C5-Substituents: While the parent scaffold has a hydrogen at the C5 position, introducing small alkyl or aryl groups can modulate activity. However, bulky substituents at this position may be detrimental.
Comparative Analysis of Antimicrobial Activity
The following table summarizes the antimicrobial activity of selected thiazole derivatives from various studies, highlighting the impact of different substitution patterns. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
To ensure the reproducibility and comparability of SAR data, standardized experimental protocols are crucial. The following are detailed methodologies for assessing the antimicrobial activity of novel compounds.
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[8][9][10][11]
Materials:
Test compounds
Bacterial or fungal strains
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
96-well microtiter plates
Spectrophotometer or microplate reader
Procedure:
Inoculum Preparation: Culture the microbial strains overnight in an appropriate broth medium. Adjust the turbidity of the suspension to a 0.5 McFarland standard.
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the 96-well plates using the appropriate broth medium.
Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
Incubation: Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria).
MIC Determination: Determine the MIC as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[10]
Visualizing the Antimicrobial Testing Workflow
The broth microdilution method is a standard and reliable technique for determining the MIC of antimicrobial compounds.
Caption: A stepwise workflow for the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
The 2-bromo-1-(4-methylthiazol-2-yl)ethanone scaffold represents a promising starting point for the development of novel antimicrobial agents. The SAR insights gathered from related thiazole derivatives suggest that modifications at the α-carbon of the ethanone moiety and the elaboration of the acetyl group into chalcone-like structures are fruitful avenues for enhancing antimicrobial potency. Specifically, the incorporation of halogen and nitro functionalities on appended aromatic rings appears to be a key determinant of activity.
Future research should focus on a systematic SAR exploration of this specific scaffold against a broad panel of clinically relevant microbial pathogens. The detailed experimental protocols provided in this guide offer a robust framework for such investigations, ensuring the generation of high-quality, comparable data. Further studies could also explore the mechanism of action of the most potent analogs to identify their specific cellular targets, which would facilitate rational drug design and the development of next-generation antimicrobial agents.
References
Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC press.
Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a comprehensive review of currently used methods. Clinical infectious diseases, 49(8), 1249-1255.
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79.
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
European Committee on Antimicrobial Susceptibility Testing (EUCAST) of the European Society of Clinical Microbiology and Infectious Diseases (ESCMID). (2000). Terminology relating to methods for the determination of susceptibility of bacteria to antimicrobial agents. Clinical Microbiology and Infection, 6(9), 503-508.
Paduch, R., Kandefer-Szerszeń, M., Trytek, M., & Fiedurek, J. (2007). Terpenes: substances useful in human healthcare. Archivum immunologiae et therapiae experimentalis, 55(5), 315-327.
BMG LABTECH. (2022, September 1). Kinase assays. Retrieved from [Link]
Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Retrieved from [Link]
Geronikaki, A., et al. (2016). Thiazole-Based Thiazolidinones as Potent Antimicrobial Agents. Design, Synthesis and Biological Evaluation. Combinatorial chemistry & high throughput screening, 19(1), 3-14.
Singh, P., & Kumar, A. (2016). An Expedient Synthesis of 2-Acylthiazoles and 2-Acyl-4-methyl-5-acetylthiazoles Using α-Ketothioamides as Potential Acetylcholinesterase Inhibitors. Chemistry & Biodiversity, 13(10), 1335-1341.
Patt, W. C., et al. (1992). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of medicinal chemistry, 35(14), 2561-2575.
Geronikaki, A., et al. (2016). Thiazole-Based Thiazolidinones as Potent Antimicrobial Agents. Design, Synthesis and Biological Evaluation. ResearchGate. Retrieved from [Link]
Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.
Munikrishnappa, C. S., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 14(4), 103054.
Li, W., et al. (2010). Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. Bioorganic & medicinal chemistry, 18(2), 477-495.
Held, F. E., et al. (2014). Design, synthesis and evaluation of 2-aminothiazole derivatives as sphingosine kinase inhibitors. Bioorganic & medicinal chemistry, 22(19), 5436-5451.
Farmer, L. J., et al. (2008). Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & medicinal chemistry letters, 18(23), 6231-6235.
Salem, M. S., et al. (2024).
Wang, Y., et al. (2021). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Current Drug Targets, 22(11), 1276-1287.
Lozynskyi, A. V., et al. (2021). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 37(5), 389-399.
Abdel-Wahab, B. F., et al. (2023). Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety. Scientific Reports, 13(1), 9928.
Kato, K., et al. (1991). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Chemical & pharmaceutical bulletin, 39(9), 2323-2329.
Lozynskyi, A. V., et al. (2021). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 37(5), 389-399.
Rather, M. A., et al. (2023). Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study. Frontiers in Chemistry, 11, 1245899.
Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
Essential Protective Measures: A Guide to Handling 2-Bromo-1-(4-methylthiazol-2-yl)ethanone
This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-Bromo-1-(4-methylthiazol-2-yl)ethanone. As a reactive α-bromoketone, this compound is a valuable intermediate...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-Bromo-1-(4-methylthiazol-2-yl)ethanone. As a reactive α-bromoketone, this compound is a valuable intermediate in pharmaceutical research and development; however, its utility is intrinsically linked to its hazardous properties. This document moves beyond a simple checklist to provide a procedural blueprint grounded in scientific causality, ensuring that every step validates the safety of the operator.
Hazard Profile Analysis: Understanding the Reactivity
2-Bromo-1-(4-methylthiazol-2-yl)ethanone belongs to the α-haloketone class of chemicals. The core of its hazard profile stems from its function as a potent alkylating agent . The bromine atom, positioned alpha to a carbonyl group, is an excellent leaving group, making the adjacent carbon highly susceptible to nucleophilic attack. This inherent reactivity is precisely what makes it a useful synthetic building block, but it also allows it to readily react with biological nucleophiles like the amino and thiol groups found in proteins and DNA. This reactivity manifests in a distinct set of hazards.
Based on data from structurally similar compounds, the primary hazards are:
Severe Skin Irritation and Burns : Direct contact can cause significant skin irritation and potential chemical burns.[1][2][3][4] The compound can be harmful if absorbed through the skin.[1]
Serious Eye Damage : The chemical is corrosive to the eyes and can cause severe damage, potentially leading to blindness.[2][3][4][5][6]
Respiratory Irritation : Inhalation of dust or vapors may cause respiratory irritation.[1][2][6] It is crucial to avoid breathing any dust, fumes, or vapors.[1][2]
Harmful if Swallowed : Ingestion can be harmful and may cause severe damage to delicate tissues.[1][5]
All handling procedures must be designed to mitigate these risks through engineered controls and a robust selection of Personal Protective Equipment (PPE).
Core Personal Protective Equipment (PPE) Mandates
A multi-layered approach to PPE is mandatory. The following equipment must be used for all operations involving this substance.
Primary Barrier: Body and Skin Protection
The first line of defense is to prevent any contact with the body.
Flame-Resistant (FR) Laboratory Coat : An FR lab coat is the minimum requirement.[7] It should be kept fully buttoned.
Chemical-Resistant Apron : For procedures with a higher risk of splashes, such as during transfer or work-up, a chemical-resistant apron worn over the lab coat is required.
Full Coverage : No skin should be exposed. This includes wearing long pants and closed-toe shoes.[7][8]
Hand Protection: The Critical Interface
Given the high risk of skin irritation and absorption, meticulous hand protection is non-negotiable.
Double Gloving : Always wear two pairs of gloves. This provides redundancy in case the outer glove is compromised.
Glove Selection :
Inner Glove : A standard nitrile glove provides a good baseline of protection and dexterity.
Outer Glove : A thicker, chemical-resistant glove such as butyl rubber or a flexible laminate is recommended for robust protection against advection.
Inspection and Integrity : Gloves must be inspected for any signs of degradation or perforation before each use.[5][9] Contaminated gloves must be disposed of immediately and replaced.[8] Never reuse disposable gloves.[8]
Eye and Face Protection: Preventing Irreversible Damage
The risk of severe, irreversible eye damage necessitates stringent protection.
Chemical Splash Goggles : Tightly fitting chemical splash goggles that conform to ANSI Z87.1 or EN 166 (EU) standards are mandatory at all times.[7][9] Standard safety glasses are insufficient.
Face Shield : A full-face shield must be worn in addition to chemical splash goggles whenever there is a significant splash risk.[7] This includes handling quantities greater than a few grams, working under positive or negative pressure, or performing operations outside of a chemical fume hood.[7]
Respiratory Protection: Engineering Controls First
The primary method for respiratory protection is an engineering control.
Chemical Fume Hood : All manipulations of 2-Bromo-1-(4-methylthiazol-2-yl)ethanone, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
Respirator Use : In the event of a spill or a failure of engineering controls where exposure limits may be exceeded, a full-face respirator with an appropriate cartridge should be used by trained personnel.[9] For large spills, a self-contained breathing apparatus (SCBA) may be necessary.[1]
Procedural Blueprint for Safe Handling
Adherence to a strict, logical sequence for PPE use is as critical as the equipment itself.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.
Caption: PPE selection workflow for handling 2-Bromo-1-(4-methylthiazol-2-yl)ethanone.
Outer Garments : Don FR lab coat and chemical apron (if required).
Respiratory Protection : If a respirator is needed, perform a seal check.
Eye/Face Protection : Put on chemical splash goggles, followed by a face shield (if required).
Gloves : Put on the first pair of (inner) nitrile gloves. Pull the cuff of the lab coat over the glove cuff. Put on the second pair of (outer) chemical-resistant gloves over the first pair and the lab coat cuff.
Doffing (Taking Off) PPE - To Avoid Contamination
Outer Gloves : Remove the outer, most contaminated pair of gloves. Peel them off without touching the outside with your bare skin, turning them inside out.
Outer Garments : Unbutton the lab coat and apron. Remove by rolling it down from the shoulders, touching only the inside surface.
Face/Eye Protection : Remove the face shield and goggles from the back of the head forward.
Inner Gloves : Remove the final pair of gloves, again without touching the outer surface with bare hands.
Hygiene : Immediately wash hands and forearms thoroughly with soap and water.[1][6][9]
Decontamination and Disposal Protocol
Safe disposal is the final step in the handling process.
Solid Waste : All contaminated disposable PPE, including gloves, bench paper, and pipette tips, must be collected in a designated, sealed hazardous waste container.
Chemical Waste : The compound itself and any solutions containing it must be disposed of according to local, regional, and national hazardous waste regulations.[5][10] Do not pour down the drain.[5]
Contaminated Clothing : Reusable items like lab coats must be professionally decontaminated before laundering.[8] Do not take contaminated lab coats home.[8] Disposable coveralls should be used for large-scale work or spill cleanup and disposed of as hazardous waste.[1]
Conclusion
2-Bromo-1-(4-methylthiazol-2-yl)ethanone is a powerful research tool whose reactivity demands the highest level of respect and caution. By understanding the chemical causality behind its hazards and rigorously applying the multi-layered PPE and procedural controls outlined in this guide, researchers can effectively mitigate risks. Strict adherence to these protocols is not merely a recommendation; it is a requirement for ensuring personal safety and maintaining a secure laboratory environment.
References
Personal Protective Equipment in Chemistry | Environmental Health and Safety. Dartmouth College. [Link]
Personal Protective Equipment (PPE) for Biosafety Labs. William & Mary Environmental Health & Safety. [Link]